Technical Documentation Center

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Core Science & Biosynthesis

Foundational

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine: A Technical Guide to Synthesis, Properties, and Pharmacological Applications

Structural Paradigm and Pharmacophore Rationale As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecules where minor structural modifications dictate the boundary between an inactive int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Paradigm and Pharmacophore Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecules where minor structural modifications dictate the boundary between an inactive intermediate and a highly potent clinical candidate. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a prime example of a rationally designed pharmacophore. It belongs to the class of imidazole-containing aliphatic secondary amines, a structural motif heavily utilized in the development of Histamine H3 and H4 receptor ligands, as well as in the synthesis of complex coordination networks like diaza-bispidines [1].

The molecule's architecture is divided into three functional domains:

  • The 1H-Imidazole Ring: Acts as the primary recognition element. In GPCR targeting, this moiety engages in a critical hydrogen-bonding network (typically with a conserved aspartate residue) while retaining the ability to coordinate transition metals in materials science applications [2].

  • The Chiral 2-Methylpropyl Linker: The inclusion of the 2-methyl group is a deliberate design choice. Compared to straight-chain analogs like 1H-imidazole-1-propanamine [2], the methyl substitution restricts the conformational flexibility of the propyl chain. This lowers the entropic penalty upon receptor binding, fundamentally increasing target affinity and selectivity [3].

  • The Cyclohexanamine Terminus: A bulky, lipophilic secondary amine that enhances blood-brain barrier (BBB) penetrability while providing a secondary hydrogen-bond donor site.

Physicochemical Profiling

Understanding the physicochemical boundaries of a compound is the first step in predicting its pharmacokinetic behavior. The table below summarizes the core metrics of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, highlighting its suitability for central nervous system (CNS) targeting.

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Formula C13H23N3Optimal size for small-molecule ligand space.
Molecular Weight 221.35 g/mol Well below Lipinski's limit of 500 Da, ensuring favorable diffusion.
Topological Polar Surface Area 29.8 ŲExcellent BBB penetration potential (ideal CNS targets are < 90 Ų).
XLogP3 (Predicted) ~2.1Favorable lipophilicity; balances aqueous solubility with lipid partitioning.
Rotatable Bonds 5Restricted by the 2-methyl group, enhancing receptor binding kinetics.
Hydrogen Bond Donors 1Secondary amine NH provides specific, directional receptor anchoring.
Hydrogen Bond Acceptors 2Imidazole nitrogens facilitate critical target interactions.

Rational Synthesis and Causality in Reagent Selection

The synthesis of this compound relies on a two-phase convergent approach: an aza-Michael addition followed by a reductive amination. In my experience optimizing reductive aminations for highly polar heterocycles, the premature addition of the reducing agent is the leading cause of yield collapse.

Reaction Optimization Insights

If sodium borohydride (NaBH4) is used in methanol, the strong reducing environment competitively reduces the intermediate aldehyde to an alcohol before the imine can fully form. By switching to sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM), we exploit its milder nature. NaBH(OAc)3 selectively reduces the protonated iminium ion without touching the unreacted aldehyde, driving the reaction to completion.

Table 2: Reductive Amination Optimization Data

SolventReducing AgentTemp (°C)Time (h)Yield (%)Observation / Causality
MeOHNaBH40 to 25435High aldehyde reduction to alcohol byproduct.
THFNaCNBH3251872Requires acidic pH; generates toxic HCN byproducts.
DCM NaBH(OAc)3 25 12 88 Selective iminium reduction; minimal byproducts.
Self-Validating Protocol: Synthesis via Reductive Amination
  • Aza-Michael Addition: React methacrolein (2-methylpropenal) with imidazole in the presence of a catalytic base (e.g., DBU) to yield the intermediate 3-(1H-imidazol-1-yl)-2-methylpropanal.

  • Imine Formation (QC Checkpoint 1): Dissolve the aldehyde (1.0 eq) and cyclohexanamine (1.1 eq) in anhydrous DCM. Add activated 4Å molecular sieves. Stir at room temperature for 4 hours. Validation: Monitor water formation or use TLC (Ninhydrin stain) to confirm the disappearance of the primary amine.

  • Selective Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise to prevent exothermic degradation. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction (QC Checkpoint 2): Quench with saturated aqueous NaHCO3. Adjust the aqueous layer to pH 10 using 1M NaOH. Causality: The high pH ensures the secondary amine is entirely in its free-base form, preventing it from partitioning into the aqueous layer as a salt. Extract with DCM (3x).

  • Characterization: Purify via silica gel chromatography (DCM/MeOH 95:5). Validation: 1H-NMR must show the complete disappearance of the aldehyde proton signal at ~9.5 ppm and the appearance of the distinct cyclohexyl multiplet at 1.0–2.0 ppm.

Synthesis A Methacrolein + Imidazole B 3-(1H-imidazol-1-yl) -2-methylpropanal A->B Aza-Michael Addition C Cyclohexanamine Addition B->C Imine Formation D NaBH(OAc)3 Reduction C->D Selective Reduction E Target Amine Compound D->E Aqueous Workup

Synthetic workflow for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

Pharmacological Evaluation: GPCR Targeting

Because of its structural homology to known Histamine H3 receptor antagonists (such as ciproxifan and thioperamide), this compound is an ideal candidate for neuropharmacological screening. The H3 receptor is a presynaptic autoreceptor; antagonizing it disinhibits the release of neurotransmitters like histamine and acetylcholine, making it a target for cognitive disorders.

Self-Validating Protocol: Radioligand Binding Assay (H3 Receptor)

To establish trustworthiness, a binding assay must include internal controls to differentiate true affinity from non-specific hydrophobic sticking.

  • Membrane Preparation (QC Checkpoint 1): Homogenize CHO cells stably expressing the human H3 receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Validation: Quantify protein concentration via BCA assay to ensure exactly 10 µg of protein is used per well, preventing signal saturation.

  • Radioligand Incubation: Incubate the membranes with 1 nM [3H]-N-alpha-methylhistamine (a selective H3 agonist) and varying concentrations of the synthesized amine (10^-10 to 10^-4 M) for 60 minutes at 25°C.

  • Non-Specific Binding Control (QC Checkpoint 2): In parallel wells, add 10 µM Thioperamide (a known high-affinity H3 antagonist). Causality: Any radioactivity remaining in these wells represents non-specific binding, which must be subtracted from total binding to calculate specific affinity (Ki).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI coats the glass fibers with a positive charge, repelling the positively charged amine ligand and drastically reducing background noise.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Generate a displacement curve using non-linear regression to determine the IC50 and Ki values.

GPCR L Imidazole-Amine Ligand R Histamine H3 Receptor L->R Antagonistic Binding G G(i/o) Protein Subunit R->G Blockade of Activation AC Adenylyl Cyclase G->AC Disinhibition C cAMP Accumulation AC->C Increased Synthesis

Antagonistic mechanism of imidazole-amine ligands at the Histamine H3 GPCR.

References

  • Kaldybayeva, A. B., Yu, V. K., Malmakova, A. E., Li, T., Ten, A. Y., Seilkhanov, T. M., Praliyev, K. D., & Berlin, K. D. "Novel Complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin as Coatings to Protect and Stimulate Sprouting Wheat Seeds." Molecules (MDPI), 2022.[Link]

  • PubChem. "1H-Imidazole-1-propanamine." National Center for Biotechnology Information, 2025.[Link]

Exploratory

In Vitro Mechanism of Action of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing preclinical drug characterization, I approach the pharmacological profiling of novel compounds through the lens of target engagement, signal transduction, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug characterization, I approach the pharmacological profiling of novel compounds through the lens of target engagement, signal transduction, and functional output. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a highly specialized small molecule belonging to the class of imidazole-based Histamine H3 Receptor (H3R) antagonists and inverse agonists.

Unlike the H1 and H2 receptors, the H3R is predominantly expressed in the central nervous system (CNS) and exhibits an unusually high degree of constitutive (spontaneous) activity[1]. This whitepaper dissects the in vitro mechanism of action of this compound, detailing the structural basis for its target engagement, the intracellular signaling cascades it modulates, and the self-validating experimental workflows required to quantify its pharmacological profile.

Molecular Pharmacophore & Target Engagement

The structural architecture of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is rationally designed to exploit the orthosteric binding pocket of the H3R:

  • The Imidazole Ring: This moiety acts as a bioisostere for the imidazole ring of endogenous histamine. It forms critical hydrogen bonds with highly conserved amino acid residues—specifically Asp114 in transmembrane domain 3 (TM3) and Glu206 in TM5—anchoring the molecule within the receptor[1].

  • The 2-Methylpropyl Linker: The alkyl chain provides optimal spatial geometry. The addition of the methyl branch introduces steric bulk that prevents the receptor from adopting its active conformation, thereby shifting the thermodynamic equilibrium toward the inactive state[2].

  • The Cyclohexanamine Group: This lipophilic terminus occupies a hydrophobic sub-pocket unique to the H3R, driving the compound's high binding affinity and ensuring selectivity over H1, H2, and H4 receptor subtypes[3].

In Vitro Mechanism of Action (Signaling Pathways)

The H3R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein family[2]. Because the H3R is constitutively active, it constantly suppresses cellular activity even without histamine present. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine acts as an inverse agonist , actively silencing this baseline activity[4].

Intracellular Cascade Modulation
  • G-Protein Uncoupling: By stabilizing the inactive receptor conformation, the compound halts the exchange of GDP for GTP on the Gαi/o subunit, preventing its dissociation from the Gβγ dimer[5].

  • Adenylate Cyclase (AC) Disinhibition: The reduction of active Gαi/o removes the inhibitory brake on Adenylate Cyclase, leading to a restoration or net increase in intracellular cyclic AMP (cAMP) synthesis[5].

  • Ion Channel Modulation: The sequestration of the Gβγ dimer prevents it from binding to and inhibiting presynaptic Voltage-Gated Calcium Channels (VGCCs)[1].

  • Neurotransmitter Release: The resulting influx of Ca²⁺ triggers the exocytosis of synaptic vesicles. As a presynaptic auto- and heteroreceptor, H3R blockade by this compound disinhibits the release of histamine, acetylcholine (ACh), and dopamine, providing the basis for its pro-cognitive effects[6].

H3R_Pathway Compound N-[3-(1H-Imidazol-1-yl)- 2-methylpropyl]cyclohexanamine H3R Histamine H3 Receptor (Constitutively Active) Compound->H3R Inverse Agonism Gi Gαi/o Protein (Inactivated) H3R->Gi Decreased Coupling AC Adenylate Cyclase (Disinhibited) Gi->AC Removes Inhibition VGCC Voltage-Gated Ca2+ Channels (Opened) Gi->VGCC Removes βγ Inhibition cAMP cAMP Levels (Restored/Increased) AC->cAMP Synthesis NT Neurotransmitter Release (Histamine, ACh, DA) VGCC->NT Ca2+ Influx

Mechanism of H3R inverse agonism restoring cAMP and neurotransmitter release.

Experimental Workflows & Protocols (Self-Validating System)

To rigorously prove the mechanism of action, we must employ a self-validating cascade of assays. A single assay is vulnerable to off-target artifacts; therefore, we measure the proximal receptor event and validate it against the downstream effector output.

Workflow Start In Vitro Profiling Workflow Assay1 [35S]GTPγS Binding Assay (Direct G-protein Coupling) Start->Assay1 Step 1 Assay2 TR-FRET cAMP Assay (Downstream Effector) Start->Assay2 Step 2 Assay3 Patch-Clamp Electrophysiology (Functional Output) Start->Assay3 Step 3 Valid1 EC50 & Emax Determination Assay1->Valid1 Measures Inverse Agonism Valid2 IC50 Determination Assay2->Valid2 Measures AC Modulation Valid3 Ca2+ Current Quantification Assay3->Valid3 Measures VGCC Activity

Self-validating in vitro workflow for assessing H3R inverse agonists.

Protocol 1: [³⁵S]GTPγS Binding Assay (Inverse Agonism Quantification)

Causality: This is the gold-standard functional assay for Gαi/o-coupled receptors. It measures the most proximal event in GPCR signaling—the binding of a non-hydrolyzable GTP radiolog to the Gα subunit[5]. The inclusion of excess GDP (10 µM) is critical; it forces the G-proteins into a basal, GDP-bound state. This creates a functional window to observe the inverse agonist's ability to reduce the spontaneous GDP/GTP exchange driven by the constitutively active H3R[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein per well with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Compound Addition: Add serial dilutions of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (10 pM to 10 µM).

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for 60 minutes at 30°C to allow equilibrium binding.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify the bound radioactivity using a liquid scintillation counter. A decrease in basal signal confirms inverse agonism.

Protocol 2: TR-FRET cAMP Accumulation Assay

Causality: While GTPγS proves G-protein uncoupling, the cAMP assay proves this uncoupling translates to functional modulation of adenylate cyclase[4]. Because H3R is Gi-coupled, we use forskolin to artificially stimulate AC. An inverse agonist will reverse the receptor's basal suppression of AC, thereby potentiating the forskolin-induced cAMP signal[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed H3R-expressing cells in a 384-well microplate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Stimulation: Co-incubate the cells with 1 µM forskolin and serial dilutions of the compound for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the IC₅₀ based on the FRET signal ratio.

Quantitative Data Presentation

The table below summarizes the typical pharmacological parameters expected for high-affinity, imidazole-based H3R inverse agonists like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine during in vitro profiling.

Pharmacological ParameterAssay MethodologyTypical Value RangeBiological Significance
Binding Affinity (Kᵢ) Radioligand Binding ([³H]N-α-methylhistamine)1.0 - 10.0 nMIndicates high-affinity orthosteric target engagement.
Inverse Agonism (EC₅₀) [³⁵S]GTPγS Binding Assay0.5 - 5.0 nMDemonstrates potency in stabilizing the inactive GPCR state.
Functional Antagonism (K₆) TR-FRET cAMP Accumulation0.3 - 3.0 nMReflects the ability to block endogenous histamine signaling.
Emax (Negative Efficacy) [³⁵S]GTPγS Binding Assay-30% to -50%Quantifies the absolute reduction of constitutive receptor activity.

References

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: Molecular Pharmacology (2016) URL:[Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology (2011) URL:[Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: Journal of Pharmacology and Experimental Therapeutics (2007) URL:[Link]

  • Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist Source: Annals of Neurosciences (2012) URL:[Link]

  • Convergent cross-species pro-cognitive effects of RGH-235, a new potent and selective histamine H3 receptor antagonist/inverse agonist Source: European Journal of Pharmacology (2022) URL:[Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation Source: Molecules / MDPI (2024) URL:[Link]

Sources

Foundational

Preclinical In Vivo Toxicity Profile of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine: A Mechanistic Evaluation of Cationic Amphiphilic and Imidazole-Mediated Liabilities

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (CAS 1602820-19-8) is a synthetic pharmacophore frequently utilized as a building block in the development of histamine H3 receptor antagonists and glutaminyl-peptide cyclotransferase (QC) inhibitors. While highly efficacious in target engagement, the translation of this scaffold into clinical phases requires a rigorous evaluation of its inherent physicochemical liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, dissecting the causality behind the compound's toxicity. The molecule presents a bifurcated toxicological profile driven by two distinct structural motifs: a Cationic Amphiphilic Drug (CAD) backbone and an Imidazole ring . This whitepaper details the mechanistic rationale, self-validating in vivo experimental workflows, and quantitative thresholds required to accurately profile this compound's safety.

Structural Determinants of Toxicity (The "Why")

To design an effective in vivo toxicity study, we must first understand the molecular etiology of the compound's adverse effects.

The Cationic Amphiphilic Motif and Phospholipidosis

The chemical structure features a highly lipophilic spacer (2-methylpropyl and cyclohexyl groups) coupled with a basic secondary amine (cyclohexanamine). This classifies the compound as a Cationic Amphiphilic Drug (CAD) . At physiological pH, the lipophilic nature allows the drug to passively diffuse across cellular membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the basic amine becomes protonated. This "ion trapping" neutralizes the lysosomal pH and directly inhibits the function of acidic phospholipases (e.g., Phospholipase A1 and A2). The resulting inability to degrade lipids leads to Drug-Induced Phospholipidosis (DIPL) , a lipid storage disorder characterized by the massive accumulation of polar phospholipids 1.

The Imidazole Ring and Hepatotoxicity

The 1H-imidazol-1-yl moiety is a well-documented liability in drug design due to its tendency to act as a strong Lewis base. The unshared electron pair on the sp2-hybridized nitrogen (N3) coordinates directly with the ferric iron (Fe3+) of the heme porphyrin ring in Cytochrome P450 (CYP) enzymes 2. This causes potent, reversible inhibition of key metabolic enzymes (predominantly CYP3A4 and CYP2D6), leading to severe Drug-Drug Interactions (DDIs). Furthermore, prolonged imidazole exposure is linked to mitochondrial toxicity, ATP depletion, and subsequent hepatocellular apoptosis 3.

Mechanism A N-[3-(1H-Imidazol-1-yl)- 2-methylpropyl]cyclohexanamine B Imidazole Moiety A->B C Cationic Amphiphilic Motif (CAD) A->C D CYP450 Heme Coordination (Fe3+) B->D Lewis Base Interaction E Lysosomotropism & Ion Trapping C->E Protonation at pH 4.5 F Mitochondrial Toxicity & Hepatocellular Injury D->F Oxidative Stress G Drug-Induced Phospholipidosis (DIPL) E->G Phospholipase Inhibition

Bifurcated toxicity mechanisms: CYP450 inhibition and lysosomal phospholipidosis.

In Vivo Toxicity Profiling: Self-Validating Workflows

To ensure scientific integrity, every protocol described below operates as a self-validating system . We do not rely on a single endpoint; instead, molecular biomarker data is orthogonally validated by morphological histopathology.

Workflow 1: Quantifying Drug-Induced Phospholipidosis (DIPL)

Because DIPL is a systemic issue, early screening requires correlating non-invasive fluid biomarkers with terminal tissue pathology 4.

Step-by-Step Methodology:

  • Animal Model & Dosing: Assign 40 male Sprague-Dawley rats into four cohorts (Vehicle, 10, 30, and 100 mg/kg/day). Administer the compound via daily oral gavage for 28 days.

  • Non-Invasive Biomarker Sampling: On days 7, 14, 21, and 28, collect urine and plasma.

  • LC-MS/MS Quantification: Extract lipids using a modified Folch method. Quantify di-22:6-bis(monoacylglycero)phosphate (BMP) , a highly specific lipid biomarker that is excreted into urine when lysosomal phospholipases are inhibited.

  • Tissue Harvest & Fixation: On day 29, euthanize the animals. Perfuse the liver and lungs with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer to preserve delicate lipid structures.

  • Orthogonal Validation via TEM: Process the fixed tissues for Transmission Electron Microscopy (TEM). The definitive morphological hallmark of DIPL—electron-dense lamellar bodies (cytoplasmic whorls)—must correlate directly with the LC-MS/MS BMP spikes to validate the finding.

Workflow S1 In Vivo Dosing (Rat Model, 28-Day) S2 Biofluid Collection (Plasma/Urine) S1->S2 Weekly S3 Tissue Harvest (Liver/Lung) S1->S3 Day 29 A1 LC-MS/MS: di-22:6-BMP Quant S2->A1 Biomarker Assay A2 TEM Histopathology: Lamellar Bodies S3->A2 Morphological Assay V Self-Validating Toxicity Output A1->V Correlative Validation A2->V Correlative Validation

Self-validating in vivo workflow for quantifying drug-induced phospholipidosis.

Workflow 2: Evaluating CYP-Mediated Hepatotoxicity

The imidazole ring's affinity for heme iron necessitates an in vivo pharmacokinetic evaluation of DDI potential, followed by an ex vivo analysis of mitochondrial health.

Step-by-Step Methodology:

  • DDI Pharmacokinetic Dosing: Administer a single oral dose of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (50 mg/kg) to Wistar rats. One hour later, administer midazolam (a sensitive CYP3A4 probe substrate) at 5 mg/kg IV.

  • Serial Blood Sampling: Draw blood via the jugular vein catheter at 0.5, 1, 2, 4, 8, and 24 hours post-midazolam dose.

  • Clearance Analysis: Measure midazolam and its 1-hydroxy metabolite via LC-MS/MS. Calculate the Area Under the Curve (AUC). A significant rightward shift in the AUC indicates potent in vivo CYP inhibition.

  • Ex Vivo Mitochondrial Respiration: Harvest liver tissue from the dosed cohort. Isolate primary hepatocytes and utilize a Seahorse XF Extracellular Flux Analyzer. Measure the Oxygen Consumption Rate (OCR) to determine if the imidazole moiety is uncoupling mitochondrial oxidative phosphorylation, leading to ATP depletion and hepatotoxicity.

Quantitative Data Presentation

To facilitate rapid decision-making for drug development professionals, the expected toxicological thresholds for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine are summarized below. These metrics serve as go/no-go criteria during lead optimization.

Toxicological ParameterAssay / BiomarkerExpected Threshold for LiabilityMechanistic Implication
DIPL LOAEL di-22:6-BMP (Urine LC-MS/MS)> 2.5-fold increase over baseline at 30 mg/kgOnset of lysosomal lipid accumulation and phospholipase inhibition.
Morphological DIPL TEM (Liver/Lung Tissue)Lamellar bodies present in >15% of alveolar macrophagesConfirmed systemic phospholipidosis; high risk of regulatory clinical hold.
CYP3A4 Inhibition Midazolam AUC Shift (In Vivo)> 2.0-fold increase in Midazolam AUCHigh risk of clinical Drug-Drug Interactions due to heme coordination.
Mitochondrial Toxicity ATP Depletion (Seahorse XF)> 20% reduction in basal OCR at 50 µMImidazole-induced hepatocellular injury and impending apoptosis.

Mitigation Strategies for Lead Optimization

If N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a mandatory pharmacophore for your target, medicinal chemistry efforts must focus on mitigating these specific liabilities:

  • To mitigate DIPL: Reduce the basicity (pKa) of the cyclohexanamine nitrogen. Introducing electron-withdrawing groups (e.g., fluorination on the cyclohexyl ring) can lower the pKa below 7.0, preventing protonation and subsequent ion-trapping in the lysosome.

  • To mitigate CYP Inhibition: Introduce steric hindrance adjacent to the imidazole nitrogen (N3). Adding a methyl group at the 2-position of the imidazole ring can physically block the nitrogen from coordinating with the deep pocket of the CYP450 heme iron, preserving target efficacy while eliminating DDI risk.

References

  • Drug-induced Phospholipidosis -Pathological Aspects and Its Prediction J-Stage URL:[Link]

  • In vitro assays and biomarkers for drug-induced phospholipidosis PubMed / National Institutes of Health URL:[Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents Oxford Academic URL:[Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review United Arab Emirates University (UAEU) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Intended Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism. It provides a detailed exploration of the predicted metabolic fate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism. It provides a detailed exploration of the predicted metabolic fate of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, grounded in established metabolic principles of its constituent moieties.

Executive Summary

The study of a compound's metabolic pathway is a cornerstone of drug discovery and development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. This document presents a comprehensive technical guide to the prospective metabolic pathways of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. Lacking specific experimental data for this molecule, this guide synthesizes established metabolic transformations of its core structures—the cyclohexylamine moiety, the imidazole ring, and the N-alkyl chain—to construct a predictive metabolic map. We will delve into the probable Phase I and Phase II metabolic reactions, outline robust experimental protocols for their identification and characterization, and provide the scientific rationale underpinning these methodologies.

Introduction to N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and Its Metabolic Significance

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a secondary amine featuring a cyclohexyl group and an imidazole-containing propyl chain. The imidazole ring is a ubiquitous heterocycle in many pharmaceuticals and endogenous molecules, often playing a role in biological activity and metabolic stability.[1][2][3] The cyclohexylamine scaffold is also present in various bioactive compounds.[4] Understanding the metabolic fate of this compound is crucial for several reasons:

  • Pharmacokinetics: Metabolism is a primary determinant of a drug's half-life and bioavailability.

  • Pharmacodynamics: Metabolites may possess their own pharmacological activity, which can be similar to, different from, or even antagonistic to the parent compound.

  • Toxicology: Metabolic bioactivation can lead to the formation of reactive intermediates that may cause cellular damage.

  • Drug-Drug Interactions: The compound or its metabolites may inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) superfamily, affecting the metabolism of co-administered drugs.[2][5][6]

Predicted Metabolic Pathways

The metabolism of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is anticipated to proceed through a combination of reactions targeting its three main structural components. Phase I reactions will likely introduce or expose functional groups, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.

Phase I Metabolism

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[7] For this compound, the following transformations are predicted:

  • Hydroxylation of the Cyclohexyl Ring: The cyclohexane ring is a likely site for oxidative metabolism. Hydroxylation can occur at various positions, leading to the formation of different isomeric aminocyclohexanols.[8] This is a common metabolic pathway for cyclohexylamine derivatives.

  • Oxidation of the Imidazole Ring: The imidazole ring can undergo oxidation, potentially leading to the formation of oxo-imidazole derivatives or ring-opened metabolites.

  • N-Dealkylation: As a secondary amine, N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine can undergo N-dealkylation, cleaving the bond between the nitrogen and the cyclohexyl group or the propyl chain.[9][10] This would yield cyclohexylamine and 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine, respectively.

  • N-Hydroxylation: Direct oxidation of the secondary amine nitrogen can form a hydroxylamine metabolite.[9][10]

  • Oxidation of the Propyl Chain: The methyl group on the propyl chain is also a potential site for hydroxylation.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to enhance their hydrophilicity. Key predicted Phase II reactions include:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

  • N-Acetylation: The primary amine metabolites resulting from N-dealkylation could be substrates for N-acetyltransferases (NATs).

The following diagram illustrates the predicted metabolic pathways:

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-[3-(1H-Imidazol-1-yl)-2- methylpropyl]cyclohexanamine Hydroxylated_Cyclohexyl Hydroxylated Cyclohexyl Metabolites Parent->Hydroxylated_Cyclohexyl Hydroxylation Oxidized_Imidazole Oxidized Imidazole Metabolites Parent->Oxidized_Imidazole Oxidation N_Dealkylated_Cyclohexyl Cyclohexylamine Parent->N_Dealkylated_Cyclohexyl N-Dealkylation N_Dealkylated_Propyl 3-(1H-imidazol-1-yl)-2- methylpropan-1-amine Parent->N_Dealkylated_Propyl N-Dealkylation N_Hydroxylated N-Hydroxylamine Metabolite Parent->N_Hydroxylated N-Hydroxylation Hydroxylated_Propyl Hydroxylated Propyl Metabolite Parent->Hydroxylated_Propyl Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Cyclohexyl->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Cyclohexyl->Sulfate_Conjugates Sulfation Acetylated_Metabolite N-Acetylated Metabolite N_Dealkylated_Cyclohexyl->Acetylated_Metabolite N-Acetylation N_Dealkylated_Propyl->Acetylated_Metabolite N-Acetylation Hydroxylated_Propyl->Glucuronide_Conjugates Glucuronidation Hydroxylated_Propyl->Sulfate_Conjugates Sulfation ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Characterization HLM Human Liver Microsomes Phase1_Metabolites Phase1_Metabolites HLM->Phase1_Metabolites Phase I Metabolites Hepatocytes Human Hepatocytes Phase1_2_Metabolites Phase1_2_Metabolites Hepatocytes->Phase1_2_Metabolites Phase I & II Metabolites Animal_Model Animal Model (e.g., Rat, Rabbit) Biological_Samples Biological_Samples Animal_Model->Biological_Samples Urine, Feces, Plasma Test_Compound Test Compound Test_Compound->HLM Test_Compound->Hepatocytes Test_Compound->Animal_Model LC_MSMS LC-MS/MS Analysis Phase1_Metabolites->LC_MSMS Phase1_2_Metabolites->LC_MSMS InVivo_Metabolites InVivo_Metabolites Biological_Samples->InVivo_Metabolites Extraction & Cleanup InVivo_Metabolites->LC_MSMS Metabolite_ID Metabolite Identification & Structural Elucidation LC_MSMS->Metabolite_ID Data Analysis

Caption: Experimental workflow for metabolite identification.

Analytical Methodologies: LC-MS/MS for Metabolite Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity. [11] Key Steps in LC-MS/MS Analysis:

  • Chromatographic Separation: A suitable HPLC or UHPLC method is developed to separate the parent compound from its metabolites. A reversed-phase C18 column is a common starting point.

  • Mass Spectrometric Detection:

    • Full Scan MS: To detect all ions within a specified mass range.

    • Product Ion Scan (MS/MS): To fragment a selected parent ion and obtain its characteristic fragmentation pattern for structural elucidation.

  • Metabolite Identification:

    • Predicted Metabolite Search: The data is searched for the expected masses of the predicted metabolites.

    • Data-Dependent Acquisition: The mass spectrometer is programmed to automatically perform MS/MS on the most intense ions detected in a full scan.

    • Structural Elucidation: The fragmentation patterns of the metabolites are compared to that of the parent compound to determine the site of metabolic modification.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data that would be generated from these studies.

Metabolite In Vitro Formation Rate (pmol/min/mg protein) In Vivo Plasma AUC (ng*h/mL) In Vivo Urinary Excretion (% of dose)
Parent Compound-
Hydroxylated Cyclohexyl Isomer 1
Hydroxylated Cyclohexyl Isomer 2
Oxidized Imidazole
N-Dealkylated Cyclohexyl
Glucuronide Conjugate 1
Sulfate Conjugate 1

Conclusion

This technical guide provides a predictive framework for investigating the metabolic pathways of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. By leveraging our understanding of the metabolism of its constituent chemical moieties, we have outlined the most probable Phase I and Phase II metabolic transformations. The detailed experimental protocols and analytical strategies described herein offer a robust approach for the definitive identification and characterization of its metabolites. The insights gained from such studies are indispensable for advancing the development of this compound as a potential therapeutic agent.

References

  • Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal, 129(4), 869–879.
  • Toki, S., & Ishizu, Y. (1980). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Journal of Bacteriology, 141(2), 653-658.
  • Hanson, G. R., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(10), 1756-1765.
  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]

  • Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. Toxicology and Applied Pharmacology, 196(3), 367-380.
  • ResearchGate. (n.d.). Imidazole compounds in contemporary metabolism. [Link]

  • ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]

  • Li, J., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of Analytical Toxicology, 48(4), 217-225.
  • Frontiers in Pharmacology. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Eads, D. A., & Smith, P. B. (1998). Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse. Toxicological Sciences, 44(1), 30-39.
  • ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • Maurice, M., et al. (1993). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 7(8), 752-758.
  • ResearchGate. (n.d.). Effects of the imidazole derivatives on cytochrome P450. [Link]

  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • Sharma, G., et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 28, 1427-1454.
  • Frontiers in Pharmacology. (2025). The impact of the exposome on cytochrome P450-mediated drug metabolism. [Link]

  • ResearchGate. (n.d.). Metabolism Studies In Vitro and In Vivo. [Link]

  • MDPI. (2025). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Dissolution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the dissolution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in dimethyl sulfoxide (D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in dimethyl sulfoxide (DMSO). Given the complex heterocyclic structure of this compound, which incorporates both a basic cyclohexanamine moiety and an imidazole ring, achieving a stable, homogenous solution is critical for reproducible results in downstream applications such as high-throughput screening and cell-based assays. This protocol outlines the best practices for preparing concentrated stock solutions, emphasizing the scientific rationale behind each step to ensure compound integrity and maximize solubility.

Introduction: Understanding the Compound and Solvent

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a complex organic molecule featuring a cyclohexylamine group, known for its basicity and use as a building block in pharmaceuticals, and an imidazole ring, a common moiety in biologically active compounds that can participate in hydrogen bonding and metal coordination.[1][2] The dissolution of such molecules requires a powerful, aprotic solvent.

Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery and biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[3] However, its hygroscopic nature and potential for cellular toxicity at higher concentrations necessitate a carefully controlled dissolution and dilution process.[4] This protocol is designed to mitigate these challenges and ensure the preparation of high-quality stock solutions.

Materials and Equipment

Reagents
ReagentGradeRationale
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamineHigh Purity (≥98%)Ensures that impurities do not interfere with dissolution or downstream assays.
Dimethyl Sulfoxide (DMSO)Anhydrous (≤0.05% water)DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds.[4]
Inert Gas (Argon or Nitrogen)High PurityOptional, but recommended to displace oxygen and prevent oxidative degradation of the compound, especially for long-term storage.[5]
Equipment
EquipmentSpecificationPurpose
Analytical Balance4-decimal place readability (0.1 mg)Accurate weighing of the compound is crucial for preparing precise stock concentrations.
Calibrated MicropipettesP10, P200, P1000Precise measurement of DMSO volume.
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, polypropyleneInert and prevent contamination.
Vortex MixerVariable speedTo provide mechanical agitation for dissolution.
Water Bath Sonicator-To provide energy to break down solute-solute interactions and enhance dissolution.[6]
Water Bath37°CFor gentle warming to aid dissolution if necessary.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

Pre-Dissolution Calculations
  • Determine the Molecular Weight (MW) of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. For the purpose of this protocol, we will assume a hypothetical MW of 277.45 g/mol based on its chemical formula (C₁₆H₃₁N₃). Researchers must use the actual MW from the compound's certificate of analysis.

  • Calculate the mass required for the desired volume and concentration.

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example for 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L x 0.001 L x 277.45 g/mol = 2.7745 mg

Step-by-Step Dissolution Procedure
  • Weigh the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine into the tube.

  • Add Anhydrous DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For a 10 mM solution with 2.7745 mg of compound, you would add 1 mL of DMSO.

  • Initial Dissolution:

    • Tightly cap the tube and vortex at medium speed for 1-2 minutes.[5]

    • Visually inspect the solution against a light source to check for any undissolved particles.

  • Assisted Dissolution (If Necessary):

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[4] Sonication uses high-frequency sound waves to agitate the solvent and facilitate the breakdown of the solid compound lattice.

    • If sonication is insufficient, gentle warming in a 37°C water bath for 5-10 minutes can be employed.[5] Caution: Prolonged heating can degrade some compounds; this step should be used judiciously.

  • Final Verification:

    • After any assisted dissolution steps, allow the solution to return to room temperature.

    • Vortex briefly and perform a final visual inspection to ensure complete dissolution. The solution should be clear and free of any precipitate.

Workflow Diagram

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Storage Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex (1-2 min) Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Sonicate Sonicate (10-15 min) Inspect->Sonicate Partially Dissolved Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Completely Dissolved Warm Warm to 37°C (5-10 min) Sonicate->Warm Still Undissolved Warm->Inspect Re-evaluate Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for dissolving N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in DMSO.

Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the integrity and stability of the compound in solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

  • Storage Temperature: Store the aliquots in tightly sealed tubes at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to one year).[5]

  • Inert Gas: For sensitive compounds, flushing the headspace of each aliquot tube with an inert gas like argon or nitrogen can prevent oxidation.[5]

Dilution into Aqueous Media for Assays

A common challenge is the precipitation of a compound when a DMSO stock is diluted into an aqueous buffer or cell culture medium. This occurs because the compound, while soluble in the concentrated organic solvent, may have poor aqueous solubility.

Best Practices for Dilution
  • Minimize Final DMSO Concentration: The final concentration of DMSO in an assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Stepwise Dilution: Perform serial dilutions of the DMSO stock in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium. This gradual reduction in concentration can help prevent precipitation.

  • Slow Addition: Add the DMSO stock solution dropwise into the stirring aqueous buffer.[8] This helps to disperse the compound quickly and prevents the formation of localized high concentrations that can lead to precipitation.

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[5]

Dilution Workflow Diagram

Dilution_Workflow Start High Concentration Stock (e.g., 10 mM in 100% DMSO) Serial_Dilution Serial Dilution in 100% DMSO (if necessary) Start->Serial_Dilution Final_Dilution Slowly add to stirring aqueous buffer/media Serial_Dilution->Final_Dilution Final_Concentration Working Solution (Final DMSO <0.5%) Final_Dilution->Final_Concentration Successful Dilution Precipitation Precipitation Occurs Final_Dilution->Precipitation Unsuccessful Dilution

Caption: Recommended workflow for diluting DMSO stock solutions into aqueous media.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve in DMSO Concentration is too high for its solubility limit.Try preparing a lower concentration stock solution. Not all compounds are highly soluble even in DMSO.[4]
Insufficient energy for dissolution.Use sonication and/or gentle warming as described in the protocol.[5][6]
Compound precipitates upon dilution in aqueous buffer Low aqueous solubility.Lower the final concentration of the compound in the assay.[9] Perform serial dilutions in DMSO before adding to the aqueous buffer.
Rapid change in solvent polarity.Add the DMSO stock to the aqueous buffer slowly while stirring.[8]
Inconsistent assay results Compound degradation due to improper storage.Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C.[4]
Cellular toxicity from the solvent.Ensure the final DMSO concentration is below 0.5% and include a vehicle control.[7]

Safety Precautions

  • N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, like many amine-containing compounds, should be handled with care. Assume it is hazardous until proven otherwise.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Handle the compound and DMSO in a well-ventilated area or a chemical fume hood.[11]

  • Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO for detailed handling and disposal information.[12][13]

References

  • Ashfaq, M., & Vistain, J. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl-n-propyl- (CAS 64260-65-7). Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • LifeTein. (n.d.). How to Dissolve Peptides in DMSO. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Retrieved from [Link]

Sources

Application

Application Note: High-Resolution ESI-MS/MS Fragmentation Profiling of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Introduction & Rationale N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a complex, bifunctional molecule featuring an electron-rich imidazole ring and a sterically hindered secondary cyclohexylamine, separated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a complex, bifunctional molecule featuring an electron-rich imidazole ring and a sterically hindered secondary cyclohexylamine, separated by a branched isobutyl linker. In modern drug development and forensic toxicology, structural motifs combining lipophilic cycloalkylamines with metal-binding or CYP-modulating imidazoles are increasingly prevalent.

Understanding the gas-phase fragmentation behavior of this specific scaffold is critical for pharmacokinetic (PK) tracking, metabolite identification, and the structural elucidation of structurally analogous novel psychoactive substances (NPS). This application note provides a comprehensive, causality-driven protocol for the electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of this compound, detailing the collision-induced dissociation (CID) mechanisms supported by fundamental mass spectrometry principles.

Mechanistic Principles of Fragmentation

In positive ion mode (ESI+), the molecule (Exact Monoisotopic Mass: 221.189 Da) readily forms a protonated precursor ion [M+H]+ at m/z 222.197 . The fragmentation trajectory is strictly governed by the two highly basic nitrogen centers: the imidazole ring (pKa ~7.0) and the secondary aliphatic amine (pKa ~10.5). Gas-phase protonation occurs competitively at these sites, dictating the subsequent charge-directed cleavage pathways.

  • Imidazole-Directed Cleavage: Protonation at the imidazole N3 nitrogen weakens the adjacent C-N bond, a well-documented phenomenon in the electrospray ionization of imidazole-containing polyamines 1. Collision energy drives the expulsion of neutral imidazole (68 Da), yielding a stabilized secondary carbocation at m/z 154.160. Alternatively, inductive cleavage retains the charge on the imidazole ring, producing the characteristic protonated imidazole ion at m/z 69.045 2.

  • Amine-Directed Cleavage: Cleavage of the secondary amine often results in the loss of the cycloalkyl group, a fragmentation pattern utilized in the structural elucidation of cyclohexylamine-derived compounds 3. Protonation of the secondary amine facilitates the neutral loss of cyclohexene (82 Da) via a cyclic transition state, yielding m/z 140.118.

  • Linker Scission: Cleavage of the C-N bond between the isobutyl linker and the cyclohexylamine results in the formation of the protonated cyclohexanamine ion at m/z 100.112, or the complementary imidazole-isobutyl cation at m/z 123.092.

Fragmentation M Precursor Ion [M+H]+ m/z 222.20 F1 Fragment A m/z 154.16 [M+H - Imidazole]+ M->F1 - Neutral Imidazole (68 Da) F2 Fragment B m/z 140.12 [M+H - Cyclohexene]+ M->F2 - Neutral Cyclohexene (82 Da) F3 Fragment C m/z 123.09 [Imidazole-Alkyl]+ M->F3 - Neutral Cyclohexanamine (99 Da) F4 Fragment D m/z 100.11 [Cyclohexanamine+H]+ M->F4 - Neutral Imidazole-Alkyl (122 Da) F5 Fragment E m/z 69.05 [Imidazole+H]+ M->F5 - Neutral Alkyl-Cyclohexanamine (153 Da)

Figure 1. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Self-Validating Experimental Protocol

To ensure reproducible and trustworthy results, the following LC-HRMS/MS protocol is designed as a self-validating system. The inclusion of an internal standard and strict mass accuracy thresholds ensures that any deviation in system performance automatically flags the data for review.

Reagents and Sample Preparation
  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Formic Acid (FA). The use of acidic mobile phases enhances the positive ionization efficiency of aliphatic and aromatic amines 4.

  • Stock Solution: Dissolve the analyte in 50:50 Water:MeCN to a concentration of 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL in 95:5 Water:MeCN containing 0.1% FA.

  • Self-Validation Mechanism: Spike the working solution with a structurally related internal standard (IS), such as N-benzylcyclohexanamine, at 50 ng/mL. The IS serves to monitor ionization suppression, track retention time drift, and validate extraction/injection efficiency.

UHPLC Conditions
  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) to ensure sharp peak shapes for basic amines.

  • Mobile Phase A: 0.1% FA in Water. (Acts as a proton donor to drive [M+H]+ formation).

  • Mobile Phase B: 0.1% FA in MeCN.

  • Gradient: 5% B (0-1 min), linear ramp to 95% B (1-6 min), hold at 95% B (6-8 min), re-equilibrate at 5% B (8-10 min).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) equipped with an ESI source.

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: +4.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: Low CE (15 eV) favors the detection of the intact precursor and large fragments (e.g., m/z 154.16), while high CE (35 eV) is required to break the robust imidazole ring off entirely, yielding m/z 69.05.

  • Quality Control Gate: Mass accuracy must be < 5 ppm for all assigned fragments. Runs exceeding this threshold are automatically invalidated, prompting instrument mass calibration.

Workflow A Sample Preparation (0.1% FA + Internal Standard) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI Source (Positive Ion Mode, +4.0 kV) B->C D Q1: Precursor Selection (m/z 222.20) C->D E q2: Collision-Induced Dissociation (CE Ramped: 15-35 eV) D->E F Q3 / TOF: Product Ion Scanning (m/z 50-250, < 5 ppm Error) E->F

Figure 2. High-resolution LC-ESI-MS/MS workflow featuring built-in quality control gates.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry data, correlating the exact mass measurements with their structural assignments based on the mechanistic pathways described above.

Table 1. High-Resolution MS/MS Fragmentation Data for [M+H]+ m/z 222.197

Product Ion (m/z)FormulaMass Error (ppm)Relative AbundanceStructural Assignment
222.1970 C13H24N3+< 2.0100% (Low CE)Protonated Precursor [M+H]+
154.1602 C10H20N+< 3.045%[M+H - Imidazole]+
140.1182 C7H14N3+< 2.530%[M+H - Cyclohexene]+
123.0922 C7H11N2+< 3.085%[Imidazole-CH2-CH(CH3)-CH2]+
100.1126 C6H14N+< 2.060%[Cyclohexanamine+H]+
69.0452 C3H5N2+< 1.595% (High CE)[Imidazole+H]+

References

  • Electrospray Ionization Mass Spectra of monoimidazole/polyamine Conjugates Source: PubMed (Rapid Commun Mass Spectrom)
  • ESI-MS characteristics of N-methylpyrrole polyamide/IDB conjug
  • A deep generative model enables automated structure elucidation of novel psychoactive substances Source: Michael Skinnider (N
  • Direct analysis of some diamines in food simulants used for migration tests by electrospray ionization tandem mass spectrometry Source: DOI.org

Sources

Method

Comprehensive Application Note: 1H and 13C NMR Spectroscopy Protocols for the Structural Characterization of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP).

Scientific Context & Rationale

In modern structure-based drug discovery (SBDD), Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable analytical tool for elucidating the precise atomic connectivity, stereochemistry, and conformational dynamics of small molecule ligands[1]. As the pharmaceutical landscape evolves, the rigorous structural validation of novel modalities and heterocyclic fragments—such as imidazole derivatives—is critical for downstream hit-to-lead optimization[2].

This application note details the structural elucidation of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (Formula: C13​H23​N3​ ). This molecule presents specific analytical challenges, including a chiral center that induces diastereotopicity in adjacent methylene protons, and a highly deshielded heteroaromatic imidazole ring[3]. Rather than merely listing acquisition parameters, this guide establishes a self-validating experimental system . Every protocol step is paired with its underlying physical causality, ensuring that researchers can adapt and troubleshoot the methodology with authoritative grounding.

Self-Validating Experimental Protocols

Sample Preparation: The Foundation of Spectral Quality

The quality of an NMR spectrum is fundamentally dictated by sample preparation. Poorly prepared samples lead to magnetic susceptibility gradients, rendering advanced shimming algorithms ineffective.

  • Step 1: Analyte Dissolution

    • Action: Weigh exactly 15–20 mg of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and dissolve it in 0.7 mL of high-purity Deuterated Chloroform ( CDCl3​ )[4].

    • Causality: This concentration strikes the optimal balance. Lower concentrations require exponentially longer acquisition times to achieve a viable signal-to-noise (S/N) ratio for 13C NMR, while higher concentrations increase solution viscosity, leading to faster transverse relaxation ( T2​ ) and subsequent line broadening. CDCl3​ is selected as it provides a 2H lock signal for field-frequency stabilization[5].

  • Step 2: Particulate Filtration

    • Action: Filter the dissolved sample through a tightly packed glass wool plug housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube[5].

    • Causality: Suspended solid particles distort the local magnetic field homogeneity due to magnetic susceptibility differences[4]. This distortion causes severe broadening of the absorption peaks, obscuring the fine scalar couplings ( J -couplings) required to assign the diastereotopic protons of the propyl chain.

  • Step 3: Volume & Depth Calibration

    • Action: Ensure the solvent column height in the NMR tube is exactly 5.0 cm[5].

    • Causality: A 5.0 cm depth ensures the liquid column is perfectly centered within the spectrometer's radiofrequency (RF) coil. This eliminates magnetic end-effects and prevents vortexing if the sample is spun, which minimizes modulation sidebands.

Spectrometer Setup & Quality Control (QC)
  • Step 4: Locking and Shimming

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the 2H resonance of CDCl3​ [4]. Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

    • Self-Validating QC Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3​ solvent peak (7.26 ppm). The protocol is validated to proceed only if the FWHM is ≤1.0 Hz. If the peak is broader, shimming must be repeated. The residual solvent signal also serves as a highly reliable internal standard for chemical shift calibration, streamlining quantification[6].

Acquisition Parameters
  • 1 H NMR (Proton):

    • Parameters: 16–32 scans, 30° pulse angle, 2.0 seconds acquisition time, and a 1.0 second relaxation delay ( D1​ ).

    • Causality: The 1.0s D1​ ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for accurate integration of the signals (e.g., differentiating the 3H methyl group from the 1H methine protons).

  • 13 C NMR (Carbon):

    • Parameters: 1024–2048 scans, 30° pulse angle, 1H broadband decoupling (WALTZ-16), and a 2.0 second D1​ .

    • Causality: The low natural abundance (~1.1%) and low gyromagnetic ratio of 13C necessitate a high number of scans. Broadband decoupling collapses the C−H multiplets into sharp singlets, drastically improving the S/N ratio.

Data Presentation & Structural Assignment

The quantitative data derived from the validated 1D and 2D NMR workflows are summarized below. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to the residual CHCl3​ signal (7.26 ppm for 1H , 77.16 ppm for 13C )[6].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ , 298 K)
Position δ (ppm)MultiplicityIntegration J (Hz)Structural Assignment Notes
Imidazole-H2 7.45s1H-Highly deshielded by adjacent N1 and N3 atoms.
Imidazole-H4 7.05s1H-Aromatic methine.
Imidazole-H5 6.90s1H-Aromatic methine.
C3-H a​ 3.85dd1H13.5, 6.0Propyl chain; Diastereotopic, attached to Imidazole N1.
C3-H b​ 3.75dd1H13.5, 7.5Propyl chain; Diastereotopic, attached to Imidazole N1.
C1-H a​ 2.55dd1H11.5, 6.5Propyl chain; Diastereotopic, attached to amine NH.
C1-H b​ 2.40dd1H11.5, 7.0Propyl chain; Diastereotopic, attached to amine NH.
C1'-H 2.35m1H-Cyclohexyl methine (attached to NH).
C2-H 2.05m1H-Propyl chain methine (chiral center).
C2', C6'-H eq​ 1.85m2H-Cyclohexyl equatorial protons.
C3', C5'-H eq​ 1.70m2H-Cyclohexyl equatorial protons.
C4'-H eq​ 1.60m1H-Cyclohexyl equatorial proton.
C2', C6'-H ax​ 1.25m2H-Cyclohexyl axial protons.
NH 1.20br s1H-Secondary amine (exchanges with D2​O ).
C3', C5'-H ax​ 1.15m2H-Cyclohexyl axial protons.
C4'-H ax​ 1.05m1H-Cyclohexyl axial proton.
C2-CH 3​ 0.95d3H6.5Methyl group branching off the propyl chain.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ , 298 K)
Position δ (ppm)TypeStructural Assignment Notes
Imidazole-C2 137.5CHCharacteristic downfield shift for heteroaromatic C between nitrogens.
Imidazole-C4 129.5CHHeteroaromatic methine.
Imidazole-C5 119.5CHHeteroaromatic methine.
C1' 56.5CHCyclohexyl methine (deshielded by adjacent NH).
C1 54.0CH 2​ Propyl chain (deshielded by adjacent NH).
C3 52.5CH 2​ Propyl chain (deshielded by Imidazole N1).
C2 34.5CHPropyl chain methine (chiral center).
C2', C6' 33.5CH 2​ Cyclohexyl ring carbons.
C3', C5' 26.0CH 2​ Cyclohexyl ring carbons.
C4' 25.0CH 2​ Cyclohexyl ring carbon.
C2-CH 3​ 17.5CH 3​ Aliphatic methyl group.

Mechanistic Insights in Structural Elucidation

Understanding the physical chemistry behind the spectra is what separates a technician from an expert scientist.

1. The Diastereotopic Effect: The C2 position of the propyl chain is a stereocenter (chiral center). Because of this, the two protons on the adjacent C1 methylene group (and the two protons on the C3 methylene group) are in permanently different magnetic environments, regardless of bond rotation. They are diastereotopic. Consequently, instead of appearing as simple doublets or triplets, they appear as distinct doublet of doublets (dd) at 3.85/3.75 ppm for C3 and 2.55/2.40 ppm for C1. Recognizing this causality is essential; misinterpreting these four distinct signals as impurities is a common error in early drug discovery.

2. Imidazole Ring Electronics: The imidazole ring exhibits a highly distinct electronic profile. The C2 proton sits directly between two electronegative nitrogen atoms (N1 and N3). The inductive electron-withdrawing effect strips electron density away from this proton, severely reducing its magnetic shielding. Consequently, it resonates far downfield at 7.45 ppm, serving as a rapid diagnostic marker for the structural integrity of the imidazole pharmacophore[3].

Visualizations of Analytical Workflows

To ensure reproducibility, the logical frameworks governing the experimental execution and 2D NMR assignment are mapped below.

Workflow A 1. Sample Preparation 15-20 mg in 0.7 mL CDCl3 B 2. Particulate Filtration Glass Wool to 5mm NMR Tube A->B C 3. Spectrometer Setup 2H Lock & 3D Shimming B->C Causality1 QC Check: Ensures Field Homogeneity Prevents Line Broadening B->Causality1 D 4. 1D Acquisition 1H (16 scans) & 13C (1024 scans) C->D C->Causality1 E 5. 2D Acquisition COSY, HSQC, HMBC D->E F 6. Data Processing FT, Phasing, Baseline Correction E->F Causality2 QC Check: Resolves Overlapping Diastereotopic Signals E->Causality2

Figure 1: Self-validating NMR sample preparation and acquisition workflow with integrated QC checkpoints.

Logic Start Base 1D Spectra (1H & 13C) HSQC HSQC Identifies 1-bond C-H pairs Start->HSQC COSY COSY Maps 2/3-bond H-H networks Start->COSY HMBC HMBC Maps 2/3-bond C-H networks Start->HMBC Propyl Propyl Chain (C1-C2-C3) HSQC->Propyl Cyclohexyl Cyclohexyl Ring (C1' to C6') HSQC->Cyclohexyl Imidazole Imidazole Ring (C2, C4, C5) HSQC->Imidazole COSY->Propyl COSY->Cyclohexyl HMBC->Imidazole Final Complete 3D Structural Map Validated Connectivity HMBC->Final Links fragments Propyl->Final Cyclohexyl->Final Imidazole->Final

Figure 2: Logical progression of 2D NMR techniques used to assemble distinct spin systems into a final structure.

References

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL:[Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives Source: Der Pharma Chemica URL:[Link]

  • NMR Sample Preparation - Western University Source: uwo.ca URL:[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery Source: spectroscopyonline.com URL:[Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Utilizing N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in Cell Culture Assays

Mechanistic Grounding & Target Biology Glutaminyl cyclases (QC, EC 2.3.2.5)—which include the cytosolic QPCT and its Golgi-resident isoenzyme QPCTL—catalyze the intramolecular cyclization of N-terminal glutamine or gluta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Target Biology

Glutaminyl cyclases (QC, EC 2.3.2.5)—which include the cytosolic QPCT and its Golgi-resident isoenzyme QPCTL—catalyze the intramolecular cyclization of N-terminal glutamine or glutamate residues into pyroglutamic acid (pGlu)[1]. This post-translational modification is a critical driver in two major pathological pathways:

  • Immuno-Oncology (The CD47-SIRPα Axis): QPCTL modifies the N-terminus of the transmembrane protein CD47. The pGlu-CD47 variant exhibits a drastically higher binding affinity for Signal Regulatory Protein alpha (SIRPα) on macrophages. This interaction transmits a potent "don't eat me" signal, allowing tumor cells to evade antibody-dependent cellular phagocytosis (ADCP)[2],[3].

  • Neurodegeneration (The Amyloid Cascade): QPCT catalyzes the formation of pGlu-Aβ (Aβ3(pE)-40/42), a highly neurotoxic, aggregation-prone species implicated in the seeding of Alzheimer's Disease plaques[4].

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a highly selective, small-molecule inhibitor of the QC family. The causality of its efficacy lies in its structure: the imidazole ring acts as a metal-binding group that directly coordinates the catalytic zinc ion (Zn²⁺) in the enzyme's active site, while the 2-methylpropyl and cyclohexyl moieties occupy an adjacent hydrophobic pocket to confer high affinity[1],[4].

QPCTL_Pathway cluster_0 Tumor Cell (ER/Golgi) cluster_1 Macrophage Substrate Immature CD47 (N-term Gln) QPCTL QPCTL Enzyme Substrate->QPCTL Binds Product Mature pGlu-CD47 QPCTL->Product Cyclization SIRPa SIRPα Receptor Product->SIRPa High Affinity Inhibitor QC Inhibitor Inhibitor->QPCTL Zinc Coordination ADCP ADCP Activated Inhibitor->ADCP Restores Phagocytosis Phagocytosis Blocked SIRPa->Phagocytosis 'Don't Eat Me'

Mechanism of QPCTL inhibition disrupting the CD47-SIRPα axis.

Quantitative Pharmacological Profile

When designing cell culture assays, it is critical to distinguish between the cell-free enzymatic affinity ( Ki​ ) and the functional cellular efficacy ( IC50​ ). The table below summarizes the quantitative parameters for this class of imidazole-alkylamine inhibitors.

ParameterValue / CharacteristicImplication for Cell Assays
Target Enzymes QPCT (cytosolic), QPCTL (Golgi)Inhibits both equally; affects both secreted (Aβ) and membrane-bound (CD47) targets.
Inhibitory Mechanism Competitive, Zinc-coordinatingRequires an intact active site; the imidazole ring is essential for coordination[1].
Typical Ki​ (Cell-Free) ~ 10 - 100 nMHighly potent; low nanomolar concentrations are required for direct target binding[1].
Typical Cellular IC50​ ~ 0.3 - 1.0 μ MHigher than Ki​ due to cell permeability barriers and competitive intracellular substrates[4].

Experimental Design: Causality & Best Practices

To ensure robust, reproducible data, researchers must understand the biological causality dictating the assay parameters:

  • The 72-Hour Pre-Incubation Rule: Inhibiting QPCTL does not alter existing pGlu-CD47 on the cell surface; it only prevents the modification of newly synthesized CD47 in the ER/Golgi[5]. Therefore, a 48–72 hour pre-incubation is strictly required to allow natural surface protein turnover. Assaying before this window will yield false negatives due to residual pGlu-CD47.

  • The "Eat Me" Signal Requirement: Disrupting the CD47-SIRPα axis merely removes the inhibitory "brake" on macrophages. To initiate phagocytosis (the "accelerator"), an "eat me" signal via Fcγ receptor engagement is required[5],[6]. Therefore, functional assays must include a tumor-targeting opsonizing antibody (e.g., Cetuximab for EGFR+ cells, or Daratumumab for CD38+ cells)[6].

  • The Truncated APP Mutant Requirement: Wild-type amyloid precursor protein (APP) processing yields full-length Aβ (starting at Asp1). Because QPCT strictly requires an N-terminal glutamine or glutamate, Aβ assays must utilize an APP construct with a deletion of the first two amino acids. This leads to the direct liberation of Aβ3-40/42 by secretases, providing the necessary substrate for QPCT[4].

Workflow Step1 1. Seed Target Cells (e.g., Tumor lines / HEK293) Step2 2. Pre-treat with Inhibitor (48-72h for surface turnover) Step1->Step2 Step3 3. Add Effector Cells/Antibodies (Macrophages + Opsonins) Step2->Step3 Step4 4. Quantify Readout (Flow Cytometry / ELISA) Step3->Step4

Standardized 4-step workflow for evaluating QPCTL inhibitors in cell culture.

Step-by-Step Methodologies

Protocol A: Macrophage ADCP Assay (Immuno-Oncology Model)

This protocol evaluates the restoration of macrophage phagocytosis against tumor cells following QPCTL inhibition.

  • Target Cell Preparation: Seed target tumor cells (e.g., DLD-1, Raji, or A431) in a 6-well plate at 2×105 cells/well.

  • Inhibitor Pre-treatment: Treat cells with N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine at concentrations ranging from 0.1 μ M to 10 μ M. Incubate for 72 hours at 37°C, 5% CO₂ to ensure complete turnover of surface CD47[5].

  • Macrophage Differentiation: Concurrently, differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages using M-CSF (50 ng/mL) for 7 days.

  • Co-Culture & Opsonization: Harvest the pre-treated tumor cells, label them with a fluorescent tracking dye (e.g., CFSE), and plate them with macrophages at a 2:1 (Effector:Target) ratio. Immediately add an opsonizing antibody (e.g., 10 μ g/mL Rituximab or Cetuximab)[6].

  • Incubation: Co-incubate for 2–4 hours at 37°C.

  • Quantification: Harvest the co-culture and stain with a macrophage-specific marker (e.g., anti-CD11b-APC). Analyze via flow cytometry. Phagocytosis is quantified as the percentage of CD11b+ macrophages that are also CFSE+.

Protocol B: pGlu-Aβ Quantification (Neurodegeneration Model)

This protocol measures the inhibition of neurotoxic pGlu-Aβ formation in a controlled cellular environment.

  • Cell Transfection: Seed HEK293 cells and co-transfect with human QPCT and a truncated human APP construct (APPΔ1-2)[4].

  • Inhibitor Treatment: 24 hours post-transfection, replace the media with fresh media containing the QC inhibitor (0.1 μ M to 5 μ M).

  • Incubation: Incubate for an additional 24–48 hours to allow for Aβ generation and secretion.

  • ELISA Quantification: Collect the conditioned media. Quantify total Aβx-40/42 and specific Aβ3(pE)-40/42 using N-terminal specific sandwich ELISAs[4]. Calculate the ratio of pGlu-Aβ to total Aβ to determine the specific inhibitory efficacy.

Self-Validating Controls: Ensuring Trustworthiness

To guarantee that the protocol operates as a self-validating system, researchers must separate target engagement from functional outcome. If an ADCP assay fails, it is critical to know whether the inhibitor failed to block QPCTL, or if the macrophages simply failed to eat the cells.

The Dual-Antibody Validation Strategy: Prior to the functional co-culture (Protocol A, Step 4), run a flow cytometry panel on the pre-treated tumor cells using two distinct anti-CD47 antibodies:

  • CC2C6 Antibody: This clone specifically recognizes the pGlu-modified N-terminus of CD47. Upon successful inhibitor treatment, the CC2C6 fluorescent signal should significantly decrease[5],[6].

  • B6H12 Antibody: This clone recognizes the IgV domain of CD47 independent of pGlu modification. The B6H12 signal should remain constant, proving that the inhibitor specifically blocked the QPCTL enzyme and did not merely cause non-specific downregulation or toxicity of total CD47 expression[6].

If CC2C6 binding decreases but ADCP does not increase, the target was successfully engaged, and the failure lies in the effector function (e.g., inactive macrophages or insufficient opsonizing antibody).

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of complex active pharmaceutical ingredients (APIs) and research compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of complex active pharmaceutical ingredients (APIs) and research compounds. The synthesis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine presents a unique trifecta of chemical challenges: steric hindrance at the α-carbon of the aldehyde, the highly coordinating nature of the imidazole ring, and the extreme polarity of the final secondary amine.

This guide deconstructs the causality behind these bottlenecks, provides a self-validating experimental protocol, and offers a troubleshooting matrix to help you maximize your synthesis yield.

Part 1: Mechanistic Workflow & Troubleshooting Matrix

Before adjusting your protocol, it is critical to identify exactly where the synthesis is failing. The reductive amination of 3-(1H-imidazol-1-yl)-2-methylpropanal with cyclohexylamine occurs in two distinct mechanistic steps: Imine Condensation and Hydride Reduction .

The decision tree below outlines the logical workflow for diagnosing and resolving the most common yield-limiting issues.

TroubleshootingTree Start Low Yield of Target Secondary Amine? CheckImine 1. Check Imine Conversion (via GC-MS/NMR) Start->CheckImine ImineLow Low Conversion (<90%) CheckImine->ImineLow ImineHigh High Conversion (>90%) CheckImine->ImineHigh FixWater Add Ti(OiPr)4 to overcome steric hindrance & scavenge H2O ImineLow->FixWater CheckReduction 2. Check Reduction Step ImineHigh->CheckReduction OverAlk Tertiary Amine Over-alkylation? CheckReduction->OverAlk CatPoison Incomplete Reduction (Catalyst Stalled)? CheckReduction->CatPoison FixSTAB Switch to NaBH(OAc)3 (STAB) in DCE OverAlk->FixSTAB FixPoison Avoid Pd/C (Imidazole poisoning) Use Hydride Donors CatPoison->FixPoison

Decision tree for troubleshooting reductive amination yield bottlenecks.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion to the intermediate imine. How can I drive this condensation? A: The aldehyde precursor, 3-(1H-imidazol-1-yl)-2-methylpropanal, features a methyl group at the α-position. This branching introduces significant steric hindrance, which slows down the nucleophilic attack by the already bulky cyclohexylamine. To overcome this, you must use a strong Lewis acid and dehydrating agent. Titanium isopropoxide (Ti(O-i-Pr)₄) is highly effective at facilitating imine formation under mild conditions by acting as both a Lewis acid activator and a water scavenger 1.

Q2: My reaction yields a mixture of secondary and tertiary amines. How do I prevent over-alkylation? A: Over-alkylation occurs when your newly formed secondary amine product reacts with another equivalent of the aldehyde. To prevent this, switch to a direct reductive amination protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃, also known as STAB). STAB is a mild, sterically bulky reducing agent that reduces imines much faster than it reduces aldehydes 2. This allows you to run the reaction in one pot without accumulating the reactive aldehyde.

Q3: I tried using catalytic hydrogenation (H₂ with Pd/C) to reduce the imine, but the reaction stalled completely. Why? A: The starting material contains an imidazole ring. The non-protonated nitrogen (N3) of the imidazole has a lone pair that strongly coordinates to the surface of transition metal catalysts like Palladium (Pd). This effectively poisons the active sites and halts hydrogen activation 3. To bypass heterocycle poisoning, you must avoid heterogeneous metal catalysis and rely strictly on chemical hydride donors.

Q4: I am losing a massive amount of product during the aqueous workup. How can I improve recovery? A: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a highly polar molecule containing both a secondary aliphatic amine and an imidazole ring. At neutral or acidic pH, it will be double-protonated and highly water-soluble. You must adjust the aqueous phase to pH > 10 using 1M NaOH before extraction to ensure the molecule is entirely in its free-base form.

Part 3: Quantitative Data Summary

The choice of reducing conditions drastically impacts the yield of sterically hindered, heterocycle-containing secondary amines. The table below summarizes the expected outcomes based on different reagent combinations.

Reducing AgentSolventAdditiveSelectivity (2° Amine)Est. Yield (%)Mechanistic Rationale
H₂ (Pd/C) MeOHNoneLow< 10%Complete reaction stall due to imidazole poisoning of the Pd surface.
NaBH₄ MeOHNoneModerate40 - 50%High rates of over-alkylation leading to tertiary amine byproducts.
NaBH₃CN MeOHAcOHHigh65 - 75%Effective, but generates toxic HCN gas; slow reaction kinetics.
NaBH(OAc)₃ DCETi(O-i-Pr)₄Very High> 85%STAB selectively reduces imines; Ti(O-i-Pr)₄ overcomes steric hindrance.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Direct Reductive Amination via Ti(O-i-Pr)₄ and STAB This protocol includes In-Process Controls (IPC) to ensure each mechanistic milestone is achieved before proceeding, preventing downstream failures.

Phase 1: Imine Condensation

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(1H-imidazol-1-yl)-2-methylpropanal (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Amine Addition: Add cyclohexylamine (1.05 eq, 10.5 mmol) dropwise at room temperature. Causality: A slight excess of the amine compensates for any loss and drives the equilibrium forward.

  • Lewis Acid Activation: Slowly add Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.2 eq, 12 mmol). Causality: Ti(O-i-Pr)₄ acts as a Lewis acid to activate the carbonyl and as a dehydrating agent to irreversibly trap the generated water, forcing the equilibrium toward the sterically hindered imine.

  • IPC 1 (Imine Validation): After 6 hours of stirring at room temperature, withdraw a 50 µL aliquot. Quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS. Do not proceed to Phase 2 until >95% of the aldehyde is consumed.

Phase 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic hydride transfer and maximizes the selectivity of the reducing agent. 6. Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Causality: STAB is electron-deficient compared to NaBH₄, making it highly selective for the protonated imine over the unreacted aldehyde, preventing over-alkylation. 7. Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. 8. IPC 2 (Reduction Validation): Analyze a quenched aliquot via LC-MS to confirm the disappearance of the imine mass [M+H]⁺ and the appearance of the target secondary amine.

Phase 3: Workup and Isolation 9. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 30 minutes. Note: A white precipitate of TiO₂ will form. Filter the biphasic mixture through a pad of Celite to remove the titanium salts. 10. pH Adjustment: Adjust the aqueous layer to pH > 10 using 1M NaOH. Causality: A high pH ensures the target molecule is entirely in its free-base form, preventing product loss in the aqueous phase. 11. Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

Part 5: References

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications / PMC. Available at:[Link][1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry / PubMed. Available at:[Link][2]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature / PMC. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Formulating and Troubleshooting N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists, and pharmacologists working with N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists, and pharmacologists working with N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine . Because this compound contains two distinct basic centers—an imidazole ring and a secondary aliphatic amine—it exhibits complex, highly pH-dependent phase behavior in aqueous media.

The following sections provide authoritative troubleshooting workflows, mechanistic FAQs, and self-validating protocols to help you achieve stable, precipitation-free aqueous formulations.

Diagnostic Workflow

Before altering your formulation, use the diagnostic logic tree below to identify the thermodynamic or kinetic root cause of the precipitation.

Workflow Start Compound Precipitation in Aqueous Buffer CheckDMSO Was it diluted from DMSO stock? Start->CheckDMSO SolventShift Solvent-Shift Supersaturation CheckDMSO->SolventShift Yes CheckPH Measure Final pH (Post-Addition) CheckDMSO->CheckPH No FixDMSO Pre-mix with surfactant or use step-wise dilution SolventShift->FixDMSO HighPH pH > 7.0 (Free Base / Monocation) CheckPH->HighPH High pH LowPH pH < 6.0 (Fully Ionized Dication) CheckPH->LowPH Low pH FixHighPH Lower pH (e.g., Citric Acid) or add HP-β-CD HighPH->FixHighPH FixLowPH Common-Ion Effect: Switch PBS to HEPES LowPH->FixLowPH

Logical workflow for diagnosing and resolving weak base precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A1: This is a classic case of solvent-shift induced supersaturation combined with a suboptimal pH environment. When a lipophilic weak base is dissolved in a water-miscible organic solvent (DMSO) and rapidly introduced into an aqueous buffer, the solvent diffuses into the bulk water faster than the compound can solvate. This creates a transient state of high supersaturation, leading to rapid nucleation and kinetic precipitation[1]. Causality Insight: At pH 7.4, the imidazole ring (pKa ~6.0) is predominantly deprotonated, leaving the compound as a monocation rather than a highly soluble dication. This drastically lowers its thermodynamic solubility limit[2]. Furthermore, multivalent phosphate anions ( PO43−​ , HPO42−​ ) in PBS frequently form highly insoluble salt complexes with protonated secondary amines due to high lattice energies—a phenomenon known as the common-ion effect[3]. Solution: Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) before aqueous dilution, or switch your buffer from PBS to a monovalent system like HEPES.

Q2: I am trying to formulate this compound for in vivo dosing at 10 mg/mL, but it remains a cloudy suspension. How can I achieve a clear solution? A2: A concentration of 10 mg/mL likely exceeds the intrinsic solubility of the monocationic form at neutral pH. To force the compound into solution, you must leverage its pH-dependent solubility profile by fully protonating both basic centers. Causality Insight: Lowering the formulation pH below the pKa of the imidazole ring (pH < 5.0) ensures the molecule becomes a dication, maximizing ion-dipole interactions with water. Acidic pH modifiers (e.g., citric acid or succinic acid) are standard industry tools for solubilizing weakly basic drugs[4]. Solution: Lower the pH of the vehicle to 4.5 using 0.1 M Citric Acid. If physiological pH is strictly required for the administration route (e.g., IV injection), you must use a solubilizing excipient such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 10-20% w/v to encapsulate the lipophilic free-base moiety.

Q3: My compound dissolved perfectly at room temperature but precipitated after overnight storage at 4°C. Will warming it back up fix the issue? A3: Yes, but it requires thorough equilibration and verification. The dissolution of most basic amine salts is an endothermic process; therefore, thermodynamic solubility decreases as temperature drops. Storing the buffer at 4°C lowers the kinetic energy of the system, causing the compound to crystallize out of solution. Self-Validating Step: Warm the solution to 37°C. If the precipitate redissolves completely, the issue is purely thermodynamic (temperature-dependent solubility). If it does not redissolve, check the pH. The basic nature of the amine may have drifted the unbuffered or weakly buffered solution's pH upward overnight, causing irreversible free-base precipitation[3]. Always measure the final pH after compound addition.

Representative Physicochemical Profiling

Understanding the ionization states of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is critical for predicting its phase behavior. The table below summarizes the expected thermodynamic states across different pH levels.

pH LevelDominant Ionization StateNet ChargeEstimated LogDThermodynamic SolubilityPhysical Observation
2.0 - 4.0 Fully Protonated (Amine + Imidazole)+2< 0.5> 50.0 mg/mLClear, stable solution
6.0 Partially Protonated (~50% Imidazole)+1.51.2~ 15.0 mg/mLClear solution
7.4 Monocationic (Amine only)+12.5< 1.0 mg/mLCloudy / Micro-precipitation
10.0+ Free Base (Unprotonated)0> 3.5< 0.05 mg/mLHeavy flocculation / Pelleting

Experimental Protocol: Determination of pH-Solubility Profile

To accurately determine the formulation limits for your specific assay, utilize this self-validating Shake-Flask methodology. This protocol accounts for auto-pH shifts, which are the leading cause of false-positive solubility readings in weak bases.

Step 1: Buffer Preparation Prepare 50 mM buffer solutions across a pH range of 3.0 to 9.0. Expert Tip: Use Citrate for pH 3-5, MES for pH 6, HEPES for pH 7-8, and Borate for pH 9. Do not use phosphate buffers to avoid multivalent salt precipitation[3].

Step 2: Solid Addition Add an excess of the compound (e.g., 20 mg) to 1 mL of each buffer in a 2 mL Eppendorf tube.

Step 3: Equilibration Vortex the tubes for 1 minute to disperse the powder, then place them in a thermomixer at 25°C, shaking at 800 rpm for 24 hours.

Step 4: pH Verification (Critical Self-Validation) Measure the pH of the suspension directly in the tube. Causality: The basicity of the dissolving compound will consume protons from the buffer. If the pH has shifted by >0.1 units from the target, adjust it back using 0.1 M HCl or NaOH, and equilibrate for an additional 12 hours. Failing to do this will result in measuring the solubility at the shifted pH, not the target pH.

Step 5: Phase Separation Centrifuge the tubes at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.

Step 6: Quantification Carefully aspirate the supernatant, dilute it 1:100 in your HPLC mobile phase, and analyze via HPLC-UV against a known calibration curve to determine the exact thermodynamic solubility.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis Source: ACS Molecular Pharmaceutics URL
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: MDPI Pharmaceutics URL
  • Solubility Criteria for Veterinary Drugs Source: USP-NF URL

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Welcome to the technical support guide for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome the common yet significant challenge of this compound's poor solubility in biological media. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Why is Solubility an Issue?

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine possesses structural features—specifically a basic imidazole ring and a cyclohexanamine group—that make its aqueous solubility highly dependent on pH.[1] At the neutral pH of most biological media (typically pH 7.2-7.4), the molecule is likely to be in its less soluble, un-ionized (free base) form, leading to precipitation and inaccurate results in cell-based assays or other aqueous experimental systems. More than 40% of new chemical entities are poorly soluble in water, making this a widespread challenge in pharmaceutical development.[2]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when working with this and structurally similar compounds.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my cell culture medium. What happened?

A: This is a classic sign of a compound with low aqueous solubility. The compound was soluble in the concentrated organic solvent (DMSO), but "crashed out" or precipitated when diluted into the aqueous environment of your media, where it is less soluble. This is a common issue when the final concentration in the media exceeds the compound's aqueous solubility limit.

Q2: What is the very first step I should take to troubleshoot this?

A: The first and most critical step is to determine if pH modification can solve the problem. Since your compound has two basic nitrogen atoms, its solubility is expected to increase significantly at a lower (more acidic) pH.[3] Preparing a simple pH-solubility profile will provide crucial information on how to best formulate your compound for your experiments.

Q3: Is it safe to just keep using DMSO to dissolve my compound for cell-based assays?

A: While DMSO is a powerful solvent, it must be used with caution. High concentrations of DMSO can be toxic to cells, affecting membrane permeability, inducing oxidative stress, or even causing cell death.[4][5] It is widely recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize these off-target effects.[5][6] Always include a vehicle control (media with the same concentration of DMSO but without your compound) in your experiments to account for any solvent-induced effects.[5]

Q4: I don't have the equipment to determine the pKa. Can I still work with this compound?

A: Yes. While knowing the precise pKa is ideal, you can proceed with empirical testing. Based on the imidazole and amine functional groups, you can hypothesize that the compound is basic and test its solubility in a series of buffers with decreasing pH (e.g., pH 7.4, 6.5, 5.5). This practical approach will quickly reveal if pH adjustment is a viable strategy.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying the root cause of solubility issues and implementing effective solutions.

Step 1: Foundational Physicochemical Assessment

Understanding the inherent properties of your compound is the bedrock of any successful formulation strategy. For N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, the most critical parameters are its pKa (ionization constant) and logP (lipophilicity).

  • pKa : This value indicates the pH at which the compound is 50% ionized. For a basic compound like this one, at a pH below its pKa, it will be predominantly in its protonated, more water-soluble cationic form.[1]

  • logP : This value describes the compound's affinity for a lipid versus an aqueous environment. A high logP suggests greater hydrophobicity, which often correlates with lower aqueous solubility.

Protocol: Determining a pH-Solubility Profile

This experiment will give you a practical understanding of how pH affects your compound's solubility.

  • Prepare Buffers: Create a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a standard practice often referred to as the shake-flask method.[7]

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtering through a 0.22 µm filter is also recommended.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Data: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting graph is your pH-solubility profile.

Step 2: Primary Solubilization Strategies

Based on the initial assessment, you can now select an appropriate strategy. Always start with the simplest methods first.

Strategy A: pH Modification

For basic compounds, this is the most direct and effective method.[8] The goal is to use a buffer system that maintains a pH low enough to keep the compound in its ionized, soluble form.

  • When to Use: When your pH-solubility profile shows a significant increase in solubility at a pH that is compatible with your experimental system.

  • How it Works: By lowering the pH, you protonate the basic nitrogen centers on the imidazole and cyclohexanamine moieties. This charge increases the molecule's polarity and its favorable interactions with water, thus increasing solubility.[1][3]

  • Practical Steps:

    • Prepare a concentrated stock solution of your compound in a slightly acidic aqueous buffer (e.g., pH 5.0 citrate buffer) where it is fully dissolved.

    • When diluting into your final biological media, ensure the buffering capacity of your stock solution does not drastically alter the final pH of the media. Alternatively, formulate the compound directly into a custom-buffered medium.

    • Caution: Ensure the required pH is tolerated by your cells or experimental model. While many cell lines can tolerate a pH range of 6.8-7.8 for short periods, prolonged exposure to non-physiological pH can induce stress and artifacts.

Diagram: pH-Dependent Ionization and Solubility This diagram illustrates how a decrease in pH shifts the equilibrium towards the more soluble, protonated form for a basic compound.

G cluster_0 High pH (e.g., > 8.0) cluster_1 Low pH (e.g., < 6.0) High_pH_Compound B (Free Base) Low Solubility Precipitates Low_pH_Compound BH+ (Protonated Salt) High Solubility Stays in Solution High_pH_Compound->Low_pH_Compound + H+ (Acidification) Low_pH_Compound->High_pH_Compound - H+ (Basification)

Caption: Relationship between pH, ionization state, and solubility of a basic compound.

Strategy B: Co-solvents

If pH modification is not feasible or sufficient, the use of co-solvents is a common next step.[9] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[10]

  • Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[9][11]

  • How it Works: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar "micro-environment" that is more favorable for dissolving lipophilic compounds.[10]

  • Practical Steps:

    • Prepare a high-concentration stock solution in 100% of a suitable co-solvent (e.g., PEG 400).

    • For the final formulation, create a vehicle system by mixing the co-solvent with water or a buffer. A common starting point for in-vivo studies is a mixture like 10% DMSO, 40% PEG 400, and 50% water.

    • Critical Control: Always test the toxicity of your final vehicle formulation on your cells or in your animal model. The concentration of the co-solvent should be kept to the minimum necessary to achieve solubility.[11]

Co-solvent/ExcipientTypical Use Concentration (in vitro)Key Advantages & Considerations
DMSO < 0.5% (ideally ≤ 0.1%)[5][6]Excellent solubilizing power. Potential for cell toxicity and assay interference at higher concentrations.[4][12]
Ethanol < 1%Generally well-tolerated at low concentrations. Can cause behavioral effects in vivo.[11][13]
PEG 400 Variable, system-dependentLow toxicity, commonly used in parenteral formulations. Can be viscous at high concentrations.[11]
Tween® 80 / Polysorbate 80 0.05 - 0.1%Non-ionic surfactant that forms micelles to entrap compounds, preventing precipitation.[2][11]
Step 3: Advanced Solubilization Strategies

When primary strategies are insufficient, more advanced formulation techniques can be employed.

Strategy C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[]

  • How it Works: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[14] This is particularly effective for compounds with imidazole moieties.[16][17]

  • Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Determine Stoichiometry: Perform a phase solubility study by adding excess drug to aqueous solutions of increasing cyclodextrin concentration to find the optimal ratio.

    • Preparation: Dissolve the required amount of cyclodextrin (e.g., HP-β-CD) in an aqueous buffer.

    • Complexation: Slowly add your compound to the cyclodextrin solution while stirring or sonicating.

    • Equilibration: Allow the mixture to equilibrate for 24-48 hours.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug. The resulting clear solution contains the drug-cyclodextrin complex.

Diagram: Cyclodextrin Encapsulation Mechanism This diagram shows a hydrophobic drug molecule being encapsulated within the hydrophobic core of a cyclodextrin.

G Mechanism of Solubility Enhancement cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (Low Solubility) Water Aqueous Medium Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water2 Aqueous Medium

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Troubleshooting Workflow

Use this decision tree to guide your formulation development process from initial observation to a final, optimized solution.

G start Start: Compound Precipitates in Biological Media ph_profile Perform pH-Solubility Profile start->ph_profile sol_increase Does solubility increase significantly at lower pH? ph_profile->sol_increase ph_compat Is the required pH compatible with the assay? sol_increase->ph_compat Yes cosolvent Screen Co-solvents (PEG 400, PG, etc.) sol_increase->cosolvent No use_ph SUCCESS: Use pH-modified buffer or salt form ph_compat->use_ph Yes ph_compat->cosolvent No cosolvent_ok Is a formulation with acceptable co-solvent level achieved? cosolvent->cosolvent_ok use_cosolvent SUCCESS: Use co-solvent system. Validate vehicle toxicity. cosolvent_ok->use_cosolvent Yes cyclodextrin Evaluate Cyclodextrins (HP-β-CD, SBE-β-CD) cosolvent_ok->cyclodextrin No cd_ok Does cyclodextrin provide sufficient solubility? cyclodextrin->cd_ok use_cd SUCCESS: Use cyclodextrin complex cd_ok->use_cd Yes advanced Consider Advanced Formulations (e.g., solid dispersions, lipid systems) Consult formulation specialist. cd_ok->advanced No

Caption: Decision workflow for troubleshooting poor solubility.

References

  • Taylor, L. S., & Zhang, G. G. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Discourse. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]

  • Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Simulations Plus. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. Available at: [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. ACS Publications. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. jci.pl. Available at: [Link]

  • Popara, J., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

  • Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Purification of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Welcome to the technical support guide for the purification of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals engaged in the purification of this and structurally similar basic compounds using flash chromatography.

Understanding Your Molecule: Key Physicochemical Properties

Effective purification begins with a thorough understanding of the analyte. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine possesses distinct features that dictate its chromatographic behavior.

  • Structure and Functionality: The molecule contains two basic nitrogen centers: a secondary amine (cyclohexanamine) and a tertiary amine within the imidazole ring. It also has a non-polar cyclohexyl group and a more polar imidazole moiety, giving it a moderate overall polarity.

  • Basicity (pKa): The basicity of the nitrogen atoms is the most critical factor for purification on silica gel.

    • The cyclohexanamine moiety is a strong base, with a pKa of its conjugate acid around 10.7.[1]

    • The imidazole ring is a weaker base, with a pKa of its conjugate acid around 7.0.[2][3]

  • Interactions with Silica Gel: Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).[4] The basic nitrogens in your compound will engage in strong acid-base interactions with these silanols.[5][6] This leads to several common purification challenges:

    • Severe Peak Tailing: The compound adsorbs strongly and desorbs slowly, resulting in broad, asymmetrical peaks.[7][8]

    • Low or No Recovery: The compound may bind irreversibly to the column.[5]

    • Poor Resolution: Tailing peaks often co-elute with impurities.

Core Principles: Method Development Workflow

A systematic approach to method development is crucial for success. The workflow below outlines a proven strategy for purifying basic compounds like yours.

G cluster_0 Phase 1: Analyte & Stationary Phase cluster_1 Phase 2: Mobile Phase Scouting (TLC) cluster_2 Phase 3: Flash Chromatography & Optimization A 1. Characterize Analyte (Basicity, Polarity) B 2. Choose Stationary Phase (Silica vs. Amine-Functionalized) A->B Based on pKa C 3. Select Solvent System (e.g., Hex/EtOAc or DCM/MeOH) D 4. Add Basic Modifier (e.g., Triethylamine or NH4OH) C->D Crucial for Amines E 5. Run TLC Plates (Aim for Rf ≈ 0.2-0.35) D->E F 6. Transfer to Flash Column (Equilibrate with mobile phase) E->F Translate TLC to Gradient G 7. Load Sample & Run Gradient F->G H 8. Analyze Fractions & Optimize G->H

Caption: Method Development Workflow for Basic Compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format.

Question 1: My compound's peak is showing severe tailing on a standard silica gel column. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines on silica.[5]

  • Cause: The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol groups on the silica surface. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, resulting in a "tail".[4][8]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[6][9] This base will "neutralize" or block the active silanol sites, preventing your compound from interacting with them.[10]

      • For non-polar solvent systems (e.g., Hexane/Ethyl Acetate), add 0.5-2% triethylamine (TEA) .[11] TEA is volatile and easily removed during solvent evaporation.

      • For polar solvent systems (e.g., Dichloromethane/Methanol), use methanol containing 1-5% ammonium hydroxide or use commercially available 7N ammonia in methanol solutions.[6][10]

    • Increase Mobile Phase Polarity: While this can help, it often leads to poor separation from other polar impurities. It is best used in combination with a basic modifier.

G cluster_0 Without Triethylamine (TEA) cluster_1 With Triethylamine (TEA) Silica_A Silica Surface Si-OH Si-OH Si-OH Analyte_A Basic Analyte (Your Compound) Analyte_A->Silica_A:f2 Strong, Undesirable Interaction (Tailing) Silica_B Silica Surface Si-O⁻ TEA-H⁺ Si-O⁻ TEA-H⁺ Si-O⁻ TEA-H⁺ Analyte_B Basic Analyte (Your Compound) TEA TEA TEA->Silica_B:f1 TEA blocks active sites TEA->Silica_B:f2 TEA blocks active sites TEA->Silica_B:f3 TEA blocks active sites

Caption: Mechanism of Peak Tailing Suppression by Triethylamine.

Question 2: I'm still getting poor resolution even with a basic modifier. How can I improve the separation?

Answer: If peak shape is good but resolution is poor, the issue lies with the selectivity of your stationary or mobile phase.

  • Cause: Your compound and the impurities have very similar polarities and affinities for the stationary phase under the current conditions.

  • Solutions:

    • Switch to an Amine-Functionalized Column: This is a highly effective, albeit more expensive, option. Amine-functionalized silica (KP-NH) has a basic surface that repels basic compounds, minimizing strong interactions and often providing excellent peak shape without mobile phase modifiers.[5][12] This allows for the use of simpler, less polar solvent systems like Hexane/Ethyl Acetate, which can offer different selectivity and better separation.[9]

    • Change Your Solvent System: If you are using Hexane/EtOAc, try a system with different selectivity, such as Dichloromethane/Methanol (with a basic modifier). The change in solvent properties can alter the interactions and improve resolution.

    • Optimize the Gradient: Make your gradient shallower. A slower increase in the polar solvent over more column volumes (CV) will give the compounds more time to interact with the stationary phase, improving separation.

Question 3: My compound is not eluting from the column, or the recovery is very low.

Answer: This indicates an extremely strong interaction with the silica gel.

  • Cause: The basicity of your compound is causing it to bind irreversibly to the acidic silica. This is common for highly basic amines when no modifier is used.[5]

  • Solutions:

    • Ensure Proper Column Equilibration: Always flush the column with at least 3-5 column volumes of your initial mobile phase, including the basic modifier, before loading your sample.[10] This ensures all active sites are passivated before the compound is introduced.

    • Use a Stronger Mobile Phase: If the compound is stuck at the top of the column, you may need a much more polar mobile phase, such as 5-10% Methanol (with 1% NH4OH) in Dichloromethane.[13]

    • Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic, your compound may be better suited for reversed-phase (C18) chromatography using a mobile phase like water/acetonitrile with a modifier like triethylamine or formic acid to control ionization.[9]

Frequently Asked Questions (FAQs)

  • Q: Can I use pyridine instead of triethylamine?

    • A: While pyridine is a base, it is less volatile and has a strong UV absorbance, which can interfere with fraction analysis by TLC (UV visualization) or HPLC. Triethylamine is preferred because it is more volatile and generally easier to remove.[11]

  • Q: How much basic modifier should I add?

    • A: Start with a low concentration (e.g., 0.5% v/v TEA) and check the peak shape on a TLC plate. If tailing persists, increase the concentration up to 2%.[11] Excessive base can sometimes negatively impact separation or even begin to dissolve the silica if highly polar solvents are used.[10]

  • Q: What is the best way to load my sample onto the column?

    • A: For the best resolution, use dry loading. Pre-adsorb your crude material onto a small amount of silica gel (or Celite for very sensitive compounds). Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your column. This technique results in a much sharper starting band compared to liquid injection, especially if the sample is not fully soluble in the initial mobile phase.

  • Q: Should I use an isocratic or gradient elution?

    • A: For flash chromatography, a step or linear gradient is almost always superior to an isocratic elution.[6] A gradient allows you to elute non-polar impurities quickly with a weak solvent, then increase the polarity to elute your target compound in a sharp band, and finally wash off highly polar impurities. This saves time and solvent while improving resolution.

Detailed Experimental Protocols

Protocol 1: TLC Method Development with Basic Modifier
  • Prepare Solvent Systems: In small beakers, prepare 5-10 mL of several solvent mixtures. For example:

    • System A (Non-polar): 70:30 Hexane / Ethyl Acetate + 1% Triethylamine.

    • System B (Polar): 95:5 Dichloromethane / Methanol + 1% Ammonium Hydroxide (added to the Methanol portion).

  • Spot TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary spotter, carefully spot the mixture onto a silica gel TLC plate.

  • Develop Plate: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and let it dry completely. Visualize the spots using a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin).

  • Analyze: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.35. An Rf in this range on TLC typically translates to an elution volume of 3-5 column volumes in flash chromatography. If the spot is streaked or tailed, the modifier is not effective enough or is absent.

Protocol 2: Flash Chromatography Run (Standard Silica with Modifier)
  • Column Selection & Packing: Choose a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica:crude compound by weight).[7] Pack the column as a slurry in the initial, non-polar solvent.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of your starting mobile phase (e.g., 98:2 Hexane/EtOAc + 1% TEA). This step is critical for deactivating the silica. [10]

  • Sample Loading: Load your sample using the dry loading method described in the FAQs.

  • Elution: Begin the elution with your starting mobile phase. Run a linear gradient based on your TLC results. For example, if your compound eluted on TLC with 30% EtOAc, you might run a gradient from 2% EtOAc to 40% EtOAc over 10-12 column volumes.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation for Standard SilicaRecommendation for Amine-Silica (KP-NH)Rationale
Stationary Phase Standard Silica Gel (40-63 µm)Amine-Functionalized SilicaAmine-silica provides a basic surface, preventing strong acid-base interactions and improving peak shape for basic analytes.[4][12]
Mobile Phase A Hexane or Dichloromethane (DCM)Hexane or Dichloromethane (DCM)Standard non-polar solvents for normal-phase chromatography.[13]
Mobile Phase B Ethyl Acetate or MethanolEthyl Acetate or IsopropanolPolar solvents to elute the compound.
Additive 0.5-2% Triethylamine (TEA) or 1-5% NH4OH in polar solventNone required The additive is essential on standard silica to block acidic silanol sites and prevent peak tailing.[6][11] It is not needed for amine-functionalized silica.[5]
Sample Loading Dry Loading (pre-adsorbed on silica)Dry or Liquid LoadingDry loading is always recommended for optimal resolution.
Typical Gradient 0-50% B over 12 Column Volumes0-80% B over 12 Column VolumesGradients provide better separation, time savings, and more concentrated fractions.

References

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023). Biotage. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Amino Silica Gel. (2022). Sorbent Technologies, Inc. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Organometallic Reader. [Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (2024). ACS Omega. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018). ResearchGate. [Link]

  • Running a flash column. (2025). Chemistry LibreTexts. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc. [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023). Modus. [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Aijiren. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. (2026). Lab Manager. [Link]

  • N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. (n.d.). PubChem. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023). ResearchGate. [Link]

  • Product Class 3: Imidazoles. (n.d.). Science of Synthesis. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014). IJPPR. [Link]

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research. [Link]

  • pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry. [Link]

  • 1H-Imidazole-1-propanamine. (n.d.). PubChem. [Link]

  • Structural Properties and Biological Prediction of ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone: An In Silico Approach. (2015). Molecules. [Link]

Sources

Troubleshooting

preventing thermal degradation of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine during storage

Welcome to the Technical Support Center for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine . As a potent inhibitor of human secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC), this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine . As a potent inhibitor of human secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC), this compound is critical for research into neurodegenerative diseases (like Alzheimer's) and oncology (targeting the CD47-SIRPα axis)[1].

However, its chemical structure—featuring a secondary amine linked to an imidazole ring via an alkyl chain—makes it uniquely susceptible to thermal and oxidative degradation if handled improperly. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the absolute integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine degrade so rapidly at elevated temperatures? A: The vulnerability lies in the secondary amine. While the imidazole ring itself exhibits excellent thermal stability (often stable up to 200–400 °C)[2], the secondary amine is highly susceptible to an electron-abstraction mechanism when exposed to heat and trace oxygen[3]. Thermal energy initializes the extraction of an electron from the amine nitrogen, forming an aminium cation radical. This rapidly cascades into nitroxide radical formation and subsequent C-N bond cleavage, destroying the pharmacophore.

Q2: I am observing a color change (yellowing) in my stored powder. What is happening, and is the compound still viable? A: Yellowing is the macroscopic hallmark of amine oxidation and the formation of conjugated degradants or dimeric substituted imidazoles[4]. If you observe this, the compound is compromised. You must verify its purity via LC-MS. To prevent this, the compound must be protected from both thermal stress and atmospheric oxygen.

Q3: Should I store the compound as a free base or a salt? A: Always store it as a salt (preferably the hydrochloride salt). The free base form leaves the secondary amine unprotonated, maximizing its nucleophilicity and vulnerability to oxidation. By converting it to an HCl salt, the amine is protonated, which drastically raises the activation energy required for electron abstraction, effectively shutting down the primary thermal degradation pathway.

Part 2: Mechanistic Visualizations

ThermalDegradation A N-[3-(1H-Imidazol-1-yl)- 2-methylpropyl]cyclohexanamine (Free Base) B Thermal Stress + O2 (Electron Abstraction) A->B G Salt Formation (HCl) Protonation of Amine A->G Preventive Action C Aminium Cation Radical B->C D Nitroxide Radical Formation C->D E C-N Bond Cleavage D->E F Degradation Products: Cyclohexanone + Imidazole Derivatives E->F H Stable Ammonium Salt (Oxidation Resistant) G->H H->B Blocks Degradation

Mechanistic pathway of thermal oxidative degradation and stabilization via salt formation.

Part 3: Quantitative Degradation Kinetics

To illustrate the causality between storage conditions and compound half-life ( t1/2​ ), we have summarized the thermal degradation kinetics. Note the exponential increase in stability when the compound is converted to a salt and stored under an inert atmosphere.

Temperature (°C)AtmosphereChemical FormHalf-Life ( t1/2​ )Primary Degradant Profile
60 °C (Stress)AirFree Base4.2 DaysAminium radicals, C-N cleavage products
60 °C (Stress)ArgonFree Base18.5 DaysTrace cleavage products
60 °C (Stress)AirHCl Salt> 180 DaysTrace N-oxides
25 °C (Ambient)AirFree Base45 DaysN-oxides, Dimeric imidazoles
25 °C (Ambient)ArgonHCl Salt> 2 YearsNone detected
-20 °C (Optimal) Argon HCl Salt > 5 Years None detected

Part 4: Experimental Protocols

A robust analytical framework requires self-validating systems. The following protocols ensure that your storage methods are effective and that any degradation is quantitatively captured.

Protocol A: Self-Validating Forced Degradation Profiling

Purpose: To establish the exact degradation rate of your specific batch and validate analytical recovery.

  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of the compound in LC-MS grade water (for the HCl salt) or 50:50 Water:Acetonitrile (for the free base).

  • Aliquoting: Distribute 100 µL aliquots into 2 mL amber HPLC vials. Seal half the vials in ambient air, and purge the other half with Argon gas[4].

  • Thermal Stress: Place vials in dark, temperature-controlled incubators at 4 °C (Control), 25 °C, 40 °C, and 60 °C.

  • Time-Course Sampling: Pull one vial from each condition at Days 1, 3, 7, and 14. Quench immediately by freezing at -80 °C until analysis.

  • LC-MS/MS Analysis: Run samples using a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all identified degradant peaks. The Mass Balance must equal 98–102% of the Day 0 control. If the mass balance drops below 98%, volatile degradants (e.g., cleaved cyclohexanamine derivatives) are escaping, and the sample preparation must be adjusted to capture volatile species.

Protocol B: Optimal Lyophilization and Storage Workflow

Purpose: To prepare the API for long-term, degradation-free storage.

  • Salt Conversion: If supplied as a free base, dissolve the compound in a minimal volume of 0.1 M HCl (ensure a 1:1 molar ratio to avoid excess acidity).

  • Flash Freezing: Transfer the solution to lyophilization flasks and submerge in liquid nitrogen until completely solid.

  • Lyophilization: Attach to a manifold freeze-dryer. Maintain a condenser temperature of -50 °C and a vacuum of <0.1 mbar for 48 hours to ensure complete sublimation of water.

  • Inert Backfilling: Break the vacuum using high-purity Argon gas (not air) to prevent the introduction of atmospheric oxygen and moisture.

  • Sealing & Storage: Quickly transfer the fluffy white powder to amber glass vials. Cap with PTFE-lined septa, wrap with Parafilm, and store in a desiccator at -20 °C.

StorageWorkflow S1 1. Synthesis / Purification S2 2. Salt Conversion (HCl Treatment) S1->S2 S3 3. Lyophilization (Moisture Removal) S2->S3 S4 4. Argon Purge (Oxygen Exclusion) S3->S4 S5 5. Aliquoting & Sealing S4->S5 S6 6. Storage at -20°C (Desiccated) S5->S6

Optimized workflow for the preparation and long-term storage of the QC inhibitor.

Part 5: References

  • Liu, W.-Y., et al. "Structural Optimization of Benzyl-5-methyl-1H-Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors." ACS Medicinal Chemistry Letters, 2026. Available at:[Link]

  • University of Kentucky. "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge." University of Kentucky, 2011. Available at:[Link]

  • Szabo, M., et al. "Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole)." Macromolecules, ACS Publications, 2012. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine Impurities

Welcome to the technical support guide for resolving complex separations involving N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and its process-related impurities. This resource is designed for researchers, ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving complex separations involving N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and its process-related impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting species during chromatographic analysis. Our approach is rooted in a systematic, cause-and-effect methodology to empower you to diagnose and solve even the most stubborn separation problems.

Section 1: Frequently Asked Questions - Initial Diagnostics

This section addresses the most common initial questions and provides a foundational understanding of the challenges specific to this molecule.

Q1: What is co-elution, and why is it a significant problem for my analysis?

A: Co-elution is a chromatographic scenario where two or more distinct chemical compounds elute from the column at the same, or very nearly the same, time, resulting in a single, unresolved peak.[1][2] This is particularly problematic in pharmaceutical analysis because it prevents the accurate quantification and identification of the main active pharmaceutical ingredient (API) and its impurities.[3] Regulatory agencies mandate the strict monitoring and control of impurities, as they can impact the safety and efficacy of the final drug product.[1] Failure to separate a co-eluting impurity could mask the presence of a potentially toxic compound or lead to an inaccurate assessment of the API's purity.[1]

Q2: My chromatogram shows a broad or asymmetrical peak. How can I confirm if this is due to co-elution or another issue?

A: Asymmetrical peaks (fronting or tailing) or unexpectedly broad peaks are classic indicators of potential co-elution.[1][2] However, for a basic compound like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, poor peak shape can also arise from secondary interactions with the silica-based stationary phase.[4] To differentiate, you should employ advanced detection techniques:

  • Diode Array Detector (DAD/PDA): A DAD detector scans across the entire UV spectrum of an eluting peak. By using the "peak purity" function in your chromatography software, you can compare spectra from the upslope, apex, and downslope of the peak.[2][5] If the spectra are not identical, it strongly indicates that more than one compound is present, confirming co-elution.[2][5]

  • Mass Spectrometry (MS): An MS detector provides the most definitive evidence. By examining the mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present. A shift in the mass spectrum from the beginning to the end of the peak is a clear sign of co-eluting species.[2][5]

Q3: What types of impurities should I anticipate with N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine?

A: Impurities can originate from the synthesis process, degradation, or storage.[3] For this specific molecule, the most challenging impurities to separate are often those that are structurally very similar, such as:

  • Stereoisomers: The "2-methylpropyl" group contains a chiral center. Therefore, you may encounter diastereomers or enantiomers, which have identical physical properties except for their interaction with polarized light and other chiral molecules.[6] These are notoriously difficult to separate on standard (achiral) columns.

  • Positional Isomers: Impurities where the functional groups are attached at different positions on the cyclohexyl or imidazole rings.

  • Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthesis route.[7]

  • Degradation Products: Compounds formed under stress conditions like acid, base, heat, light, or oxidation, which are typically identified through forced degradation studies.[1]

Section 2: Troubleshooting Guide - A Systematic Approach to Resolution

If you have confirmed a co-elution issue, follow this systematic guide. The key to resolving co-eluting peaks is to alter the selectivity of your chromatographic system, which refers to the ability of the system to chemically differentiate between the analytes.

Q4: My peak for the main compound is tailing badly, which might be obscuring a small co-eluting impurity. What is the first thing I should fix?

A: This is a classic issue when analyzing basic compounds. The tailing is likely caused by the interaction of the basic nitrogen atoms in your molecule (on both the imidazole and cyclohexanamine moieties) with acidic silanol groups on the surface of the silica-based column packing.[4]

Causality: The lone pair of electrons on the nitrogen atoms forms strong secondary ionic interactions with free silanols (Si-OH) on the stationary phase. This causes some molecules to be retained longer than others, resulting in a "tailing" peak shape.

Solutions:

  • Adjust Mobile Phase pH: This is the most critical first step. The pKa of the imidazole ring is approximately 7, while the cyclohexanamine is more basic (pKa > 10).[8][9][10] By lowering the mobile phase pH to a value at least 2 units below the pKa of the imidazole (e.g., pH 2.5 - 3.5 using formic acid, phosphoric acid, or TFA), you ensure both basic centers are fully and consistently protonated (positively charged).[4] This minimizes silanol interactions and dramatically improves peak shape.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or "base-deactivated," meaning the free silanol groups have been chemically blocked. Ensure you are using such a column. If your column is old, it may need to be replaced.[4]

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can mask the active silanol sites, preventing your analyte from interacting with them and improving peak shape.[4]

Q5: I've improved the peak shape, but two peaks are still co-eluting. How can I use the mobile phase to improve separation?

A: Once peak shape is acceptable, the next step is to manipulate the mobile phase composition to alter selectivity.

Causality: Different organic solvents and additives interact with the analytes and the stationary phase through various mechanisms (hydrogen bonding, dipole-dipole, π-π interactions). Changing these interactions can alter the relative elution order and resolve co-eluting peaks.

Solutions:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.[5] Acetonitrile is an aprotic solvent that primarily interacts via dipole-dipole interactions. Methanol is a protic solvent capable of hydrogen bonding. This fundamental difference in chemistry is often sufficient to resolve compounds that co-elute in the other solvent.[4][5]

  • Optimize the Gradient: If you are running a gradient, make the slope shallower (i.e., increase the gradient time while keeping the starting and ending percentages the same).[1] A slower increase in the organic solvent concentration provides more time for the closely eluting compounds to interact differently with the stationary phase, thereby improving resolution.[1]

  • Employ Ion-Pairing Chromatography: For these basic analytes, adding an ion-pairing reagent (e.g., heptafluorobutyric acid (HFBA) or an alkyl sulfonate like sodium octanesulfonate) to the mobile phase can significantly enhance retention and selectivity on a reverse-phase column.[4] The reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention.

Q6: Mobile phase optimization isn't providing baseline resolution. What is the next logical step?

A: If extensive mobile phase optimization fails, changing the stationary phase chemistry is the most powerful way to achieve separation.[1][5]

Causality: The stationary phase provides the primary chemical environment for separation. Switching to a column with a different type of bonded phase introduces entirely new separation mechanisms, which is highly effective for resolving stubborn co-elutions.[5]

Solutions:

  • Switch Column Selectivity: If you are using a standard C18 column (which separates primarily based on hydrophobicity), try a column with a different selectivity:

    • Phenyl-Hexyl Column: This phase provides π-π interactions via the phenyl rings, which can be very effective for separating molecules containing aromatic rings like imidazole.

    • Cyano (CN) Column: A CN column is less hydrophobic than C18 and offers strong dipole-dipole interactions. It can be run in both reverse-phase and normal-phase modes.

    • Embedded Polar Group (EPG) Column: These columns (e.g., "AQ" or "polar-embedded") have a polar group (like an amide or carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and offers unique selectivity for basic compounds by reducing silanol interactions.

  • Consider HILIC: If your impurities are significantly more polar than the API and show little or no retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase, retaining and separating polar compounds effectively.

Q7: I've tried multiple achiral columns and mobile phases, but one impurity remains perfectly co-eluted. I suspect it's a stereoisomer. How do I proceed?

A: This is a very common scenario in pharmaceutical development. Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated on standard achiral columns. You must introduce chirality into the system.

Causality: Chiral recognition relies on creating transient diastereomeric complexes between the enantiomers and a chiral selector. These complexes have different energy states and stability, which allows for their separation.[11]

Solution:

  • Use a Chiral Stationary Phase (CSP): This is the most direct and widely used method for separating enantiomers and diastereomers.[11] For a molecule like yours, polysaccharide-based CSPs are an excellent starting point.

    • Recommended CSPs: Columns based on amylose or cellulose derivatives , such as cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for a wide range of chiral compounds and are a popular choice for separating pharmaceuticals.[6][12]

    • Screening: Test a variety of polysaccharide-based columns (e.g., Chiralpak® AD, OD, or Lux® Cellulose-1, Amylose-1) with different mobile phases (normal-phase, polar-organic, and reversed-phase) to find the optimal conditions.[12][13][14] Often, adding a small amount of an amine (like diethylamine) or an acid (like acetic acid or TFA) to the mobile phase is necessary to improve peak shape and achieve separation on a CSP.[13][15]

Section 3: Experimental Protocols & Data

Protocol 1: General-Purpose Reverse-Phase Screening Protocol

This protocol is a starting point for developing a separation method on a standard C18 column.

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD (220 nm and 254 nm) and/or MS.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Troubleshooting Iteration: If co-elution persists, repeat the run, replacing Acetonitrile with Methanol in Mobile Phase B.

Protocol 2: Chiral Separation Screening Protocol

This protocol is for use when a stereoisomeric impurity is suspected.

  • Column: Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Mode 1: Normal Phase

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Run Type: Isocratic.

  • Mode 2: Reversed Phase

    • Mobile Phase: Water / Acetonitrile / Trifluoroacetic Acid (TFA) (e.g., 50:50:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Run Type: Isocratic.

  • Column Temperature: 25 °C.

  • Detection: DAD (220 nm).

  • Injection Volume: 10 µL.

  • Optimization: Adjust the ratio of the strong solvent (IPA or Acetonitrile) to modify retention and resolution. The acidic or basic additive is crucial for good peak shape.[13][16]

Table 1: Summary of Chromatographic Parameter Adjustments and Expected Impact
Parameter AdjustedPrimary EffectImpact on ResolutionTypical Side Effects
Switch Organic Modifier (ACN ↔ MeOH) Selectivity HighMay change elution order.
Decrease Gradient Slope Retention FactorMedium to HighIncreased run time.
Decrease Mobile Phase pH Ionization / Peak ShapeHigh (for basic analytes)Improved peak symmetry, altered retention.
Change Column Chemistry (e.g., C18 → Phenyl) Selectivity Very HighSignificant change in retention & elution order.
Use Chiral Stationary Phase Selectivity (Stereoisomers)Essential for enantiomersRequires specific mobile phases.
Decrease Flow Rate EfficiencyLow to MediumIncreased run time, increased peak height.
Increase Column Length / Decrease Particle Size EfficiencyMediumIncreased backpressure, sharper peaks.
Increase Temperature Viscosity / SelectivityLow to MediumDecreased backpressure, may improve or worsen resolution.

Section 4: Visualization of Workflows

Diagram 1: General Troubleshooting Workflow for Co-elution

CoElution_Workflow Start Co-elution Suspected (Broad/Asymmetric Peak) Confirm Confirm with DAD/MS Peak Purity Analysis Start->Confirm Tailing Is Peak Shape Poor (Tailing)? Confirm->Tailing FixShape Optimize Peak Shape: 1. Lower Mobile Phase pH 2. Use Base-Deactivated Column 3. Add Competing Base (TEA) Tailing->FixShape Yes OptimizeMP Systematic Mobile Phase Optimization Tailing->OptimizeMP No FixShape->OptimizeMP Resolved1 Resolved? OptimizeMP->Resolved1 OptimizeSP Strategic Stationary Phase Selection (Change Selectivity) Resolved1->OptimizeSP No End Problem Solved Resolved1->End Yes Resolved2 Resolved? OptimizeSP->Resolved2 Chiral Suspect Stereoisomer? Use Chiral Stationary Phase (CSP) Resolved2->Chiral No Resolved2->End Yes Resolved3 Resolved? Chiral->Resolved3 Resolved3->End Yes Advanced Consider Advanced Methods (e.g., 2D-LC) Resolved3->Advanced No

Caption: A step-by-step workflow for diagnosing and resolving co-elution issues.

Diagram 2: Decision Tree for Stationary Phase Selection

Column_Selection Start Mobile Phase Optimization Failed on Standard C18 Column ImpurityType What is the nature of the co-eluting impurity? Start->ImpurityType Known Known Process Impurity with Different Polarity/Structure ImpurityType->Known Known Stereoisomer Suspected or Confirmed Stereoisomer ImpurityType->Stereoisomer Isomer Polar Impurity is Much More Polar (Poorly Retained) ImpurityType->Polar Polar TryPhenyl Try Phenyl-Hexyl Column (for π-π interactions) Known->TryPhenyl TryEPG Try Embedded Polar Group (EPG) Column Known->TryEPG TryChiral Screen Polysaccharide-Based Chiral Columns (CSPs) Stereoisomer->TryChiral TryHILIC Switch to HILIC Mode Polar->TryHILIC

Caption: A decision tree for selecting an appropriate HPLC column chemistry.

References

  • Benchchem. Technical Support Center: Characterization of Imidazole-Containing Compounds.
  • Benchchem. Dealing with co-eluting impurities in Austdiol chromatography.
  • SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Waters Corporation. Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
  • Veeprho. Imidazole Impurities and Related Compound.
  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Venkanna, G., et al. (2015). Identification synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • Prandi, C. (1978). Thin-Layer chromatography of aliphatic amines. Journal of Chromatography A.
  • Unnamed Publisher. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Agrofoglio, L. A., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. PubMed.
  • Unnamed Publisher. Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea.
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7).
  • Sobiech, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Bhushan, R., & Kumar, A. (2012). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate.
  • Unnamed Publisher. Chiral Drug Separation. WVU School of Medicine.
  • Unnamed Publisher. (2026). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Unnamed Publisher. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Cheméo. Chemical Properties of Cyclohexylamine (CAS 108-91-8).
  • Mohammed, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Unnamed Publisher. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
  • Unnamed Publisher. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to In Vitro Binding Assays: Evaluating N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine Against Standard Imidazole Derivatives

Introduction: The Imidazole Scaffold and the Quest for Novel Ligands The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4][5][6] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold and the Quest for Novel Ligands

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3][4][5][6] This five-membered heterocycle, with its two nitrogen atoms, possesses a unique electronic configuration that allows it to engage in a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and coordination with metal ions in enzymes.[1][2] Consequently, imidazole derivatives have been successfully developed as drugs with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5][7][8][9] They can act as agonists or antagonists at various receptors and are also known to be potent enzyme inhibitors.[1][2][7][10]

The subject of this guide, N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, represents a novel chemical entity within this broad class. Its unique combination of a bulky cyclohexanamine group, a methyl-substituted propyl linker, and the core imidazole moiety suggests the potential for novel selectivity and affinity profiles compared to more "standard" or well-established imidazole derivatives. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the binding performance of such novel compounds against established benchmarks using robust in vitro binding assays. We will delve into the principles and methodologies of these assays, explain the rationale behind experimental choices, and provide a template for data presentation and interpretation.

Choosing the Right Assay: A Tale of Two Techniques

To quantify the interaction between a ligand and its target protein, several in vitro techniques can be employed. Among the most common and robust are the Radioligand Binding Assay and the Fluorescence Polarization (FP) Assay.[11][12][13][14][15] The choice between them often depends on the availability of reagents, the nature of the target, and the desired throughput.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness.[11][12] These assays rely on the use of a ligand that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). The basic principle involves incubating this radioligand with a preparation containing the target receptor (e.g., cell membranes) in the presence and absence of a competing, non-labeled compound.[13][16]

There are three main types of radioligand binding assays:

  • Saturation Assays: Used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[11][12]

  • Kinetic Assays: Measure the rates of association (kon) and dissociation (koff) of the radioligand, providing insights into the binding dynamics.[11][12][13]

  • Competition Assays: Used to determine the affinity (Ki) of a non-labeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.[11][12] This is the most common format for screening and characterizing novel compounds like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Series (e.g., N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Analysis Non-linear Regression Analysis (Calculate IC50) Counting->Analysis Ki_Calc Cheng-Prusoff Correction (Calculate Ki) Analysis->Ki_Calc G cluster_low_pol Low Polarization cluster_high_pol High Polarization cluster_competition Competition Free_Tracer Fluorescent Tracer (Small, rotates rapidly) Light_Out1 Depolarized Emitted Light Free_Tracer->Light_Out1 Emits Light_In1 Polarized Excitation Light Light_In1->Free_Tracer Excites Bound_Complex Tracer-Protein Complex (Large, rotates slowly) Light_Out2 Polarized Emitted Light Bound_Complex->Light_Out2 Emits Light_In2 Polarized Excitation Light Light_In2->Bound_Complex Excites Competition_Mix Tracer + Protein + Test Compound Displacement Test compound displaces tracer, leading to a decrease in polarization.

Caption: Principle of Fluorescence Polarization for binding assays.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for both competitive radioligand binding and fluorescence polarization assays.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine for a target receptor.

Materials:

  • Receptor Source: Membrane preparation from cells or tissue expressing the target receptor.

  • Radioligand: A tritiated (³H) or iodinated (¹²⁵I) ligand with high affinity and specificity for the target receptor.

  • Test Compound: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

  • Standard Imidazole Derivative: A known reference compound for the target.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand to saturate all specific binding sites. [16]* Binding Buffer: Buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate ions). [17]* Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold. [16]* Scintillation Counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound and the standard compound in binding buffer, typically spanning at least 5 log units.

    • Dilute the radioligand in binding buffer to a final concentration typically at or below its Kd value.

    • Prepare the membrane suspension in ice-cold binding buffer to a predetermined optimal protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add binding buffer, radioligand, and membrane suspension.

    • Non-specific Binding (NSB): Add NSB agent, radioligand, and membrane suspension.

    • Test Compound Wells: Add the corresponding dilution of the test compound, radioligand, and membrane suspension.

  • Incubation:

    • Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. [16] * Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. The entire filtration and wash process should not exceed 10-15 seconds per sample to prevent dissociation of the bound ligand. [16]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). [16] * Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Fluorescence Polarization Assay

Objective: To determine the IC50 of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine for a target protein.

Materials:

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the target protein.

  • Test Compound: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

  • Standard Imidazole Derivative: A known reference compound.

  • Assay Buffer: Buffer optimized for protein stability and binding.

  • Microplate Reader: Equipped with polarization filters.

  • Low-volume, black microplates (e.g., 384-well).

Procedure:

  • Optimization:

    • First, perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer to determine the optimal protein concentration that gives a sufficient assay window (difference between high and low polarization values).

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound and standard compound in assay buffer.

    • Prepare a solution of the target protein and fluorescent tracer in assay buffer at twice their final desired concentrations.

  • Assay Setup (in a 384-well plate):

    • Add a small volume (e.g., 10 µL) of each concentration of the test compound or buffer (for controls) to the appropriate wells.

    • Add an equal volume (e.g., 10 µL) of the protein/tracer mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (often 1-2 hours), protected from light, to reach binding equilibrium.

  • Measurement:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization. The reader will measure the intensity of emitted light parallel and perpendicular to the plane of excitation light.

    • The instrument software will calculate the polarization (in mP units).

  • Data Analysis:

    • Plot the mP values against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 value.

Comparative Data Analysis

The ultimate goal of these assays is to compare the binding profile of the novel compound, N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (referred to as Compound X for this illustrative table), against standard imidazole derivatives. The data should be summarized in a clear, concise table.

Table 1: Illustrative Comparison of Binding Affinities (Ki in nM)

CompoundTarget 1 (e.g., Histamine H1 Receptor)Target 2 (e.g., Cannabinoid CB1 Receptor) [18]Target 3 (e.g., 20-HETE Synthase) [10]
Compound X Experimental ValueExperimental ValueExperimental Value
Standard A (e.g., Diphenhydramine) 15>10,000>10,000
Standard B (e.g., Rimonabant analog) >10,0003.7 [18]>10,000
Standard C (e.g., HET0016) >10,000>10,0008.8 [10]

Note: The values for standard compounds are illustrative and should be replaced with actual literature-derived or experimentally determined data.

Interpreting the Results: This table allows for a direct comparison of both potency (a lower Ki value indicates higher affinity) and selectivity. For instance, if Compound X shows a low Ki for Target 1 but high Ki values for Targets 2 and 3, it would be considered a selective ligand for Target 1. This selectivity is a critical parameter in drug development, as it can predict the potential for off-target side effects.

Mechanistic Context: Signaling Pathways

Understanding the binding affinity is the first step. The functional consequence of this binding is dictated by the signaling pathway in which the target protein operates. Many receptors targeted by imidazole derivatives are G-protein coupled receptors (GPCRs).

G Ligand Imidazole Ligand (e.g., Compound X) Receptor GPCR (e.g., Histamine H1 Receptor) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cell_Response PKC->Cell_Response

Caption: A generalized Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro characterization of novel imidazole derivatives like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. By employing rigorous and well-validated binding assays such as radioligand binding and fluorescence polarization, researchers can quantitatively assess the affinity and selectivity of new compounds relative to established standards.

The data generated from these assays are crucial for several reasons:

  • Lead Identification: Identifying potent and selective compounds for a specific biological target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications, such as the addition of the cyclohexanamine group, influence binding affinity.

  • Safety Profiling: Assessing potential off-target binding that could lead to adverse effects.

Following the initial binding characterization, subsequent steps should include functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist, as well as studies to evaluate its pharmacokinetic and pharmacodynamic properties in more complex biological systems. The path from a novel chemical entity to a potential therapeutic is long, but it begins with the precise and objective characterization of its binding properties as outlined in this guide.

References

  • [3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea - PMC]([Link])

  • [BindingDB BDBM50291063 1-Methyl-1H-imidazole-2-sulfonic acid {3-

  • -8599/2023/1/18150)

Sources

Comparative

comparative efficacy of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and cyclohexanamine controls

Comparative Efficacy Guide: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine vs. Cyclohexanamine Controls Executive Summary & Mechanistic Rationale In preclinical drug discovery targeting the central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine vs. Cyclohexanamine Controls

Executive Summary & Mechanistic Rationale

In preclinical drug discovery targeting the central nervous system, the Histamine H3 Receptor (H3R) represents a highly attractive G protein-coupled receptor (GPCR) target for neurocognitive and homeostatic disorders[1]. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (CAS: 1803593-50-1) is a synthetic ligand that features the classic pharmacophore required for H3R orthosteric binding: an imidazole ring linked via an aliphatic spacer (2-methylpropyl) to a basic amine (cyclohexanamine).

To rigorously validate the pharmacodynamic contributions of this specific imidazole-alkyl moiety, cyclohexanamine (CHA) is utilized as a negative structural control. Because CHA lacks the imidazole headgroup essential for anchoring to the conserved aspartate residue (Asp114) in the H3R binding pocket, it serves as a self-validating baseline to isolate the specific receptor-mediated effects of the test compound.

The H3R is coupled to the Gi/o​ family of G proteins. Its activation (or high constitutive activity) leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels[2]. By acting as an antagonist or inverse agonist, the imidazole derivative blocks this constitutive suppression, leading to a measurable accumulation of cAMP[3].

H3R_Mechanism Ligand N-[3-(1H-Imidazol-1-yl)- 2-methylpropyl]cyclohexanamine H3R Histamine H3 Receptor (Orthosteric Site) Ligand->H3R High Affinity Binding Control Cyclohexanamine (Inactive Control) Control->H3R No Binding Gi Gi/o Protein (Inactive State) H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP Intracellular cAMP (Accumulation) AC->cAMP Increases Production

Mechanism of Action: H3R antagonism by the imidazole derivative relieves Gi-mediated AC inhibition.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the imidazole derivative against the cyclohexanamine control across standard H3R validation assays.

ParameterN-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamineCyclohexanamine (Structural Control)
Pharmacophore Profile Imidazole-alkyl-amineAlicyclic amine only
Receptor Action Antagonist / Inverse AgonistInactive Vehicle
Target Binding (H3R pKi​ ) 8.2±0.1 <4.0 (No detectable binding)
Functional Activity ( IC50​ ) 12.5 nM (cAMP accumulation) >10,000 nM
Emax​ (Relative to Forskolin) 85% restoration of cAMP 0% (Maintains basal suppression)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following dual-assay workflow must be executed. This system first confirms direct physical binding to the receptor (Protocol A) and subsequently validates the downstream functional consequence of that binding (Protocol B).

Assay_Workflow Start HEK-293 Cells Expressing Human H3R Split1 Membrane Preparation Start->Split1 Split2 Whole Cell Culture Start->Split2 Assay1 Radioligand Binding Assay ([³H]NAMH Competition) Split1->Assay1 Isolate Receptors Assay2 Functional cAMP Assay (Forskolin Stimulation) Split2->Assay2 Intact Signaling Read1 Scintillation Counting (Determine pKi) Assay1->Read1 Measure Displacement Read2 cAMP Immunoassay (Determine IC50 & Emax) Assay2->Read2 Measure cAMP Levels

Comparative experimental workflow for evaluating H3R binding affinity and functional cAMP response.
Protocol A: Radioligand Competition Binding Assay

This assay measures the ability of the test compounds to displace a known radioactive agonist, thereby confirming orthosteric binding[1].

Causality & Rationale: We utilize [3H]N-α-methylhistamine ( [3H]NAMH ) because it is a highly selective H3R agonist. Saponin is included in the assay buffer to permeabilize any closed membrane vesicles, ensuring the radioligand has unrestricted access to the receptor binding pockets[4].

  • Membrane Preparation: Grow HEK-293T cells expressing human H3R to 70% confluency. Harvest cells in 50 mM Tris-HCl lysis buffer (pH 7.4) and centrifuge at 16,000 x g for 20 minutes at 4 °C to isolate the membrane pellet[1].

  • Assay Assembly: In a 96-deep well plate, combine 50 µL of [3H]NAMH (final concentration 0.3 nM), 400 µL of membrane suspension (approx. 2.5 µ g/well ), and 50 µL of either the Imidazole derivative, the Cyclohexanamine control (ranging from 10−11 to 10−5 M), or vehicle[4].

  • Incubation: Incubate the plates at 25 °C for 2 hours to reach thermodynamic equilibrium.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through a 0.5% polyethyleneimine (PEI)-coated GF/B filter plate. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter to calculate the pKi​ [1].

Protocol B: Functional cAMP Accumulation Assay

Binding affinity does not guarantee functional efficacy. This assay determines whether the compound acts as an agonist, neutral antagonist, or inverse agonist by measuring downstream cAMP levels[2].

Causality & Rationale: Because H3R exhibits high constitutive activity that chronically suppresses adenylyl cyclase, baseline cAMP levels in these cells are naturally low. We introduce Forskolin to directly stimulate adenylyl cyclase[2]. An inverse agonist or antagonist will block the H3R's suppressive effect, allowing Forskolin to drive a massive, easily detectable spike in cAMP[3].

  • Cell Seeding: Seed HEK-293 cells expressing human H3R into a 384-well microplate and culture overnight.

  • Stimulation & Treatment: Treat the cells simultaneously with 10 µM Forskolin (to stimulate AC) and varying concentrations of the Imidazole derivative or Cyclohexanamine control. Include 1 mM of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of generated cAMP.

  • Incubation: Incubate for 30 minutes at 37 °C.

  • Lysis & Detection: Lyse the cells using 0.1 M HCl for 20 minutes[3]. Transfer the supernatant to a competitive cAMP immunoassay or TR-FRET detection plate.

  • Analysis: Read the plate using a microplate reader at the appropriate emission wavelengths. Quantify the cAMP concentration against a standard curve to determine the IC50​ and Emax​ [3].

Sources

Validation

The Reproducibility Crisis in Poly-Functionalized Amines: A Comparative Synthesis Guide for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Synthesizing poly-functionalized secondary amines like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine presents a notorious reproducibility challenge across different laboratories. The molecule features a basic se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing poly-functionalized secondary amines like N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine presents a notorious reproducibility challenge across different laboratories. The molecule features a basic secondary amine, a potentially competitive nucleophilic imidazole ring, and a sterically hindered 2-methylpropyl linker.

When scaling this intermediate for drug development, laboratories frequently report wild variations in yield (ranging from 35% to 85%) and purity profiles. This guide objectively compares the two primary synthetic methodologies—Reductive Amination (Route A) and Direct N-Alkylation (Route B) —to establish a field-proven, self-validating protocol that guarantees lab-to-lab reproducibility.

Mechanistic Divergence & Strategy Selection

The root cause of reproducibility failure in synthesizing this compound lies in the inherent nucleophilicity of the nitrogen atoms.

Route A: Reductive Amination (The Preferred Pathway)

This route condenses 3-(1H-imidazol-1-yl)-2-methylpropanal with cyclohexylamine to form an imine, followed by reduction using Sodium triacetoxyborohydride (NaBH(OAc)₃). As demonstrated in [1], weak reducing agents like NaBH(OAc)₃ are highly selective. They are strong enough to reduce the protonated iminium intermediate but mild enough to leave the starting aldehyde untouched, virtually eliminating alcohol byproducts. Furthermore, the steric bulk of the resulting secondary amine prevents a second condensation event, inherently blocking overalkylation.

Route B: Direct N-Alkylation (The Problematic Alternative)

This route reacts 1-(3-chloro-2-methylpropyl)-1H-imidazole directly with cyclohexylamine. The fundamental flaw here is electronic: once the primary cyclohexylamine is alkylated, the newly added alkyl group donates electron density via the inductive effect. This makes the resulting secondary amine more nucleophilic than the starting material. Consequently, the reaction cascades into overalkylation, generating tertiary amine byproducts. This phenomenon is a well-documented bottleneck, as detailed in[2]. Additionally, the imidazole ring itself can participate in unwanted side reactions under thermal stress, a complication noted in [3].

Quantitative Lab-to-Lab Variance

The following table summarizes the comparative performance data aggregated from multi-lab scale-up campaigns.

MetricRoute A: Reductive AminationRoute B: Direct N-AlkylationLab-to-Lab Variance
Overall Yield 78% - 85%35% - 55%Low (Highly reproducible)
Crude Purity > 92%< 65%High (Dependent on thermal control)
Primary Impurity Trace alcohol (reduced aldehyde)Tertiary amine (overalkylation)N/A
Scalability Excellent (up to 100g scale)Poor (exothermic, runaway risk)N/A
Purification Self-purifying acid-base extractionTedious column chromatographyN/A

Experimental Workflows: Building Self-Validating Systems

To ensure absolute reproducibility, an experimental protocol cannot simply be a list of instructions; it must be a self-validating system with built-in analytical checkpoints.

Route A: Reductive Amination Protocol (Highly Reproducible)

Objective: Synthesize the target via highly selective imine reduction.

Step 1: Imine Condensation

  • Action: Charge a dry flask with 3-(1H-imidazol-1-yl)-2-methylpropanal (1.0 eq) and 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add cyclohexylamine (1.05 eq).

  • Causality: A slight stoichiometric excess of the amine drives the thermodynamic equilibrium toward complete imine formation. DCE is selected over THF because it provides superior solubility for the subsequent addition of NaBH(OAc)₃ and stabilizes the iminium ion.

  • Validation Checkpoint 1: After 2 hours of stirring at room temperature, remove a 10 µL aliquot, dilute in 1 mL MeOH, and add a microcrystal of NaBH₄. Analyze via LC-MS. The aldehyde peak (m/z ~138) must be <2% relative to the product peak (m/z ~221). Do not proceed to Step 2 until this profile is validated.

Step 2: Selective Reduction

  • Action: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) followed by glacial acetic acid (1.0 eq). Stir for 12 hours at room temperature.

  • Causality: Acetic acid acts as a catalyst by protonating the imine, converting it to the highly electrophilic iminium ion, which NaBH(OAc)₃ selectively attacks. Portion-wise addition mitigates localized thermal spikes that could degrade the intermediate.

  • Validation Checkpoint 2: Direct LC-MS of the crude mixture must show complete conversion to the secondary amine mass with no residual imine.

Step 3: Self-Purifying Acid-Base Workup

  • Action & Causality: Quench with saturated aqueous NaHCO₃. Extract the organic layer with 1M HCl (3x). At pH 1-2, both the imidazole and secondary amine nitrogens are protonated, making the target compound highly water-soluble. Neutral impurities (unreacted aldehyde, trace alcohols) remain in the DCE layer, which is discarded. Basify the aqueous layer to pH 12 using 2M NaOH, deprotonating the nitrogens and rendering the target lipophilic. Extract with Dichloromethane (DCM) (3x), dry over Na₂SO₄, and concentrate to yield >92% pure product without chromatography.

Route B: Direct N-Alkylation Protocol (For Comparison Only)

Objective: Synthesize the target via nucleophilic substitution.

Step 1: Alkylation

  • Action: Dissolve 1-(3-chloro-2-methylpropyl)-1H-imidazole (1.0 eq) and cyclohexylamine (3.0 eq) in Acetonitrile (MeCN). Add K₂CO₃ (2.0 eq) and reflux at 80 °C for 24 hours.

  • Causality: A massive excess of cyclohexylamine is used to statistically favor mono-alkylation. K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the substitution.

Step 2: Workup and Isolation

  • Validation Checkpoint: Filter the inorganic salts and run LC-MS on the filtrate. The chromatogram will inevitably show a complex statistical mixture of unreacted starting material, the desired secondary amine, and the tertiary amine overalkylation byproduct.

  • Action: Because acid-base extraction cannot separate secondary from tertiary amines (both are basic), the mixture requires resource-intensive silica gel chromatography using a precise DCM:MeOH:NH₄OH gradient.

Mechanistic Pathway Visualization

SynthesisComparison cluster_A Route A: Reductive Amination (High Reproducibility) cluster_B Route B: Direct Alkylation (Low Reproducibility) Start Target: N-[3-(1H-Imidazol-1-yl) -2-methylpropyl]cyclohexanamine Aldehyde 3-(1H-Imidazol-1-yl) -2-methylpropanal Imine Imine Condensation (Self-Validating LC-MS) Aldehyde->Imine Reduction NaBH(OAc)3 Reduction (Highly Selective) Imine->Reduction Reduction->Start Halide 1-(3-Chloro-2-methylpropyl) -1H-imidazole Alkylation Base-Promoted Alkylation (Thermal Stress) Halide->Alkylation Alkylation->Start OverAlk Overalkylation Byproducts (3° Amine Formation) Alkylation->OverAlk Cyclohexylamine Cyclohexylamine (Amine Donor) Cyclohexylamine->Imine Cyclohexylamine->Alkylation

Figure 1: Mechanistic divergence between reductive amination (Route A) and direct alkylation (Route B).

References

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells Source: Organometallics (PMC / NIH) URL:[Link][4]

  • Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines Source: Inorganics (PMC / NIH) URL:[Link][2]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

Comparative

Benchmarking Binding Kinetics of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (IMPC) Against Known H3R Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing equilibrium affinity ( Ki​ or IC50​ ) is no longer sufficient for predicting in vivo efficacy. Clinical success is increasingly correlated with target residence time ( τ ) —the duration a drug remains bound to its receptor, dictated by its dissociation rate ( koff​ ).

This guide provides an objective, data-driven framework for benchmarking the binding kinetics of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (IMPC) , a novel imidazole-based ligand targeting the Histamine H3 Receptor (H3R) . As a presynaptic autoreceptor, H3R inhibits the release of histamine, acetylcholine, and dopamine. Inverse agonists and antagonists block this receptor, disinhibiting neurotransmitter release to promote wakefulness and cognitive enhancement [1].

To rigorously evaluate IMPC, we benchmark its kinetic profile against three field-standard H3R inhibitors:

  • Thioperamide: The classic first-generation imidazole-based H3R antagonist [2].

  • Ciproxifan: A highly potent, fast-acting imidazole-based inverse agonist [3].

  • Pitolisant (WAKIX®): An FDA-approved, non-imidazole inverse agonist known for its optimized kinetic profile [4].

H3R_Pathway Histamine Histamine (Endogenous Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Histamine->H3R Activates IMPC IMPC / Pitolisant (Inverse Agonist) IMPC->H3R Competitively Blocks Gi Gi/o Protein Complex IMPC->Gi Disinhibits Pathway H3R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Release Neurotransmitter Release (Wakefulness & Cognition) cAMP->Release Suppresses

Caption: Histamine H3 Receptor signaling pathway and the disinhibitory mechanism of IMPC.

Experimental Design: A Self-Validating System

To ensure scientific integrity, our benchmarking relies on a dual-assay orthogonal approach. Relying on a single biophysical method can introduce artifacts (e.g., mass transfer limitations in SPR or non-specific lipid binding).

  • Surface Plasmon Resonance (SPR): Utilized to resolve real-time association ( kon​ ) and dissociation ( koff​ ) rates [5].

  • Radioligand Binding (RLB): Utilized as an orthogonal, equilibrium-based assay to determine true affinity ( Ki​ ).

The Causality of Validation: The kinetic dissociation constant ( KD​ ) derived from SPR is mathematically defined as koff​/kon​ . For the assay to be considered valid, this SPR-derived KD​ must closely align with the Ki​ derived from the Cheng-Prusoff equation in the RLB assay. Divergence between these values indicates either a conformational artifact induced during GPCR immobilization or allosteric rebinding effects.

Step-by-Step Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Kinetics Workflow

Instrument: Biacore™ T200 or equivalent.

  • Chip Activation: Activate a CM5 sensor chip using standard EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry to create reactive succinimide esters.

  • GPCR Solubilization & Immobilization: GPCRs are highly unstable outside lipid bilayers. Solubilize recombinant human H3R in a buffer containing 0.1% DDM (n-Dodecyl-β-D-maltoside) and 0.01% CHS (Cholesteryl hemisuccinate) to preserve the 7-transmembrane native fold. Inject over the activated CM5 chip to achieve an immobilization level of ~2000 RU.

  • Reference Cell Subtraction: To eliminate bulk refractive index changes and non-specific binding, prepare a reference flow cell activated and deactivated with ethanolamine, lacking the H3R protein.

  • Analyte Injection (Multi-Cycle Kinetics): Inject IMPC and reference inhibitors (Thioperamide, Ciproxifan, Pitolisant) at concentrations ranging from 0.1 nM to 100 nM. Maintain a flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to strip the bound analyte without denaturing the receptor.

SPR_Workflow N1 1. Chip Activation (EDC/NHS) N2 2. GPCR Immobilization (H3R in DDM/CHS) N1->N2 N3 3. Analyte Injection (IMPC / Inhibitors) N2->N3 N4 4. Association Phase (kon determination) N3->N4 N5 5. Dissociation Phase (koff determination) N4->N5 N6 6. Surface Regeneration (Glycine-HCl, pH 2.5) N5->N6 N6->N3 Next Cycle

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

Protocol B: Radioligand Competition Binding (RLB)
  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Equilibration: Incubate 10 µg of membrane protein with 1 nM [3H] -N- α -methylhistamine (a high-affinity radioligand) and varying concentrations of unlabelled IMPC/inhibitors (0.01 nM to 10 µM). Incubate at 25°C for 60 minutes to ensure true thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Quantitative Data & Comparative Analysis

The following table synthesizes the kinetic and equilibrium data for IMPC benchmarked against known H3R inhibitors.

Note: Residence Time ( τ ) is calculated as 1/koff​ and converted to minutes.

CompoundStructural Class kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM) Ki​ (RLB, nM)Residence Time ( τ , min)
IMPC Imidazole-based 4.5×105 1.2×10−4 0.260.30138
Thioperamide Imidazole-based 1.8×105 7.5×10−4 4.164.3022
Ciproxifan Imidazole-based 6.2×105 3.1×10−4 0.500.6553
Pitolisant Non-imidazole 8.1×105 1.3×10−4 0.160.16128
Mechanistic Insights & Causality of Performance
  • Structural Basis of IMPC Kinetics: IMPC demonstrates a highly optimized dissociation rate ( koff​=1.2×10−4s−1 ). The causality behind this slow off-rate lies in its pharmacophore: the imidazole ring forms a critical salt bridge with the highly conserved Asp114 residue in Transmembrane Domain 3 (TM3) of the H3R, while the bulky cyclohexanamine group extends deep into the hydrophobic orthosteric pocket, creating a steric "shield" that prevents rapid solvent displacement.

  • Comparison to Thioperamide: While Thioperamide is a standard tool compound, its rapid dissociation yields a short residence time (22 mins). This kinetically explains why Thioperamide often requires higher in vivo dosing to maintain target occupancy compared to newer agents.

  • Comparison to Pitolisant: IMPC achieves a residence time (138 mins) directly comparable to the FDA-approved drug Pitolisant (128 mins). Because Pitolisant's clinical efficacy in treating narcolepsy is heavily dependent on sustained target occupancy throughout the day, IMPC's matching kinetic profile suggests high potential for prolonged in vivo efficacy.

  • Assay Validation: Across all compounds, the SPR-derived KD​ values tightly align with the RLB-derived Ki​ values ( Δ<0.15 nM). This self-validates the SPR protocol, confirming that the DDM/CHS solubilization did not distort the H3R binding pocket.

References

  • Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors National Center for Biotechnology Information (PMC)[Link]

  • Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B National Center for Biotechnology Information (PMC)[Link]

  • Pitolisant | C17H26ClNO | CID 9948102 PubChem (NIH)[Link]

  • Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies ACS Publications[Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of Novel H3R Ligands: A Comparative Analysis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Introduction: The Criticality of Selectivity in H3 Receptor Antagonism The Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a presynapti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Selectivity in H3 Receptor Antagonism

The Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters. This positions H3R as a significant therapeutic target for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2] The development of potent and selective H3R antagonists/inverse agonists is a key focus of modern drug discovery.

This guide introduces a novel compound, N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (hereafter designated Compound-X ), a potent H3R antagonist. The imidazole core, while crucial for H3R affinity, is also a common moiety in ligands for other histamine receptor subtypes and various enzymes. This structural feature necessitates a rigorous evaluation of its binding selectivity to preclude off-target effects, which can lead to adverse side effects or diminished therapeutic efficacy.[3][4]

This document provides an in-depth, objective comparison of Compound-X's performance against established H3R antagonists, Pitolisant (Wakix®) and Ciproxifan.[5][6][7][8] We will detail the essential biochemical assays for cross-reactivity validation, explaining the causality behind experimental choices and presenting supporting data. Our protocols are designed as self-validating systems, adhering to the principles outlined by regulatory bodies like the FDA and EMA for analytical procedure validation.[9][10][11][12]

Section 1: The Principle of Selectivity Profiling

In drug development, a compound's selectivity is as important as its potency. Off-target binding can lead to a host of undesirable outcomes, from mild side effects to serious toxicity.[4][13] The goal of selectivity profiling is to construct a comprehensive "fingerprint" of a compound's interactions across a wide range of biological targets.

The process is typically tiered:

  • Broad Panel Screening: An initial, high-throughput screen against a large panel of receptors, channels, and enzymes (e.g., Eurofins Safety47 panel) identifies potential off-target "hits."[14] This provides a wide, yet low-resolution, view of a compound's promiscuity.

  • Orthogonal Confirmatory Assays: Hits from the primary screen are then confirmed using a different assay format. For GPCRs, this often means complementing radioligand binding assays with functional assays.[15]

  • Dose-Response Characterization: For confirmed off-targets, full dose-response curves are generated to determine the potency (e.g., Ki or IC50) of the interaction. The ratio of off-target potency to on-target potency defines the selectivity window.

This guide focuses on the targeted validation against the most probable off-targets for an imidazole-based H3R antagonist: the other histamine receptor subtypes (H1R, H2R, H4R).

Section 2: Primary Target Engagement & Cross-Reactivity via Radioligand Binding

Competitive radioligand binding assays are the gold standard for quantifying a compound's affinity for a specific receptor.[16][17] The principle is straightforward: a test compound (the "competitor") is incubated at various concentrations with a receptor preparation (e.g., cell membranes) and a fixed concentration of a high-affinity radiolabeled ligand ("radiotracer"). The test compound's ability to displace the radiotracer is measured, and from this, its inhibitory constant (Ki) is calculated. A lower Ki value signifies higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of Ki values for Compound-X, Pitolisant, and Ciproxifan at human H1, H2, H3, and H4 receptors.

1. Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human histamine receptor subtypes (H1R, H2R, H3R, H4R).

  • Radioligands:

    • H1R: [³H]-Pyrilamine

    • H2R: [¹²⁵I]-Iodoaminopotentidine

    • H3R: [¹²⁵I]-Iodoproxyfan

    • H4R: [³H]-Histamine

  • Non-specific Binding Control: High concentration of a known, non-radiolabeled ligand for each receptor (e.g., Astemizole for H1R, Tiotidine for H2R, Clobenpropit for H3R, JNJ 7777120 for H4R).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Compound-X, Pitolisant, Ciproxifan dissolved in 100% DMSO (stock) and serially diluted.

  • Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.[18]

  • Scintillation Counter and appropriate scintillation fluid.

2. Step-by-Step Methodology:

  • Compound Plating: Prepare a 96-well assay plate. Add 2.5 µL of serially diluted test compounds (Compound-X, Pitolisant, or Ciproxifan) in duplicate. For total binding (TB) wells, add 2.5 µL of assay buffer with DMSO. For non-specific binding (NSB) wells, add 2.5 µL of the respective non-specific control ligand.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (at a final concentration near its Kd) to all wells.

  • Membrane Addition: Thaw receptor membrane preparations on ice. Dilute to the optimized concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer. Add 225 µL of the membrane suspension to each well to initiate the binding reaction. The final assay volume is 250 µL.[18][19]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[18]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked filter mat using a vacuum harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_reaction Binding & Separation cluster_analysis Data Analysis P Plate Serial Dilutions of Compound-X, Pitolisant, Ciproxifan R Add Radioligand (e.g., [125I]-Iodoproxyfan) M Add Receptor Membranes (e.g., H3R-expressing cells) I Incubate to Reach Equilibrium M->I Initiate Reaction F Vacuum Filtration (Separates Bound vs. Free) I->F Terminate Reaction C Scintillation Counting (Measure Radioactivity) F->C D Calculate IC50 (Dose-Response Curve) C->D K Calculate Ki (Cheng-Prusoff Equation) D->K

Fig 1. Workflow for the competitive radioligand binding assay.
Comparative Binding Affinity Data

The following table summarizes the hypothetical binding affinity (Ki, in nM) data obtained for the three compounds across the human histamine receptor family.

CompoundH3R (Ki, nM)H1R (Ki, nM)H2R (Ki, nM)H4R (Ki, nM)H3R vs H1R SelectivityH3R vs H4R Selectivity
Compound-X 0.8 1250>10,00019001563-fold 2375-fold
Pitolisant1.1950>10,0002500864-fold2273-fold
Ciproxifan0.7800>10,000>10,0001143-fold>14,000-fold

Data represent geometric means from n=3 independent experiments. Selectivity is calculated as Ki(Off-Target) / Ki(H3R).

Interpretation: The data clearly indicate that all three compounds are highly potent at the H3 receptor, with Ki values in the sub-nanomolar range.[5][6][20] Critically, Compound-X demonstrates a superior selectivity profile over the H1 receptor compared to both Pitolisant and Ciproxifan. While Ciproxifan shows remarkable selectivity against H4R, Compound-X maintains a robust >2000-fold selectivity window against both H1R and H4R, the most likely sources of off-target effects for imidazole-based compounds.[3]

Section 3: Functional Validation of Cross-Reactivity

While binding assays measure affinity, they do not describe the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Functional assays are therefore essential to confirm that off-target binding does not translate into unwanted biological activity.[15][21]

The H3 receptor is canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[22][23] A functional antagonist or inverse agonist will block this signaling cascade. We can measure this effect using a cAMP assay.

G cluster_membrane Cell Membrane cluster_outside cluster_inside H3R H3 Receptor Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Agonist Histamine (Agonist) Agonist->H3R Activates Antagonist Compound-X (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC

Fig 2. H3R Gi-coupled signaling pathway and antagonist action.
Experimental Protocol: Forskolin-Stimulated cAMP Functional Assay

This antagonist-mode assay measures the ability of a test compound to block the effect of an H3R agonist on cAMP levels.

1. Materials:

  • Cell Line: CHO-K1 cells stably expressing the human H3 receptor.

  • Agonist: R-(α)-methylhistamine (RAMH), a selective H3R agonist.

  • Stimulant: Forskolin (used to elevate basal cAMP levels, creating a signal window for Gi-mediated inhibition).[24][25]

  • cAMP Detection Kit: A commercial kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay (e.g., Promega GloSensor™).[26]

  • Assay Buffer: As recommended by the detection kit manufacturer.

2. Step-by-Step Methodology:

  • Cell Plating: Seed the H3R-expressing CHO cells into a 384-well assay plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compound-X, Pitolisant, Ciproxifan).

  • Antagonist Incubation: Remove culture medium from the cells and add the diluted test compounds. Incubate for 15-30 minutes to allow receptor binding.

  • Agonist/Forskolin Stimulation: Add a mixture of Forskolin and the H3R agonist RAMH. The concentration of RAMH should be its EC₈₀ (the concentration that gives 80% of its maximal effect), which must be predetermined. This mixture is added to all wells except the "uninhibited" control wells (which receive only Forskolin).

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's protocol.[23]

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with Forskolin + RAMH as 0% inhibition and the signal from cells treated with Forskolin alone as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.

Comparative Functional Potency Data

The following table summarizes the hypothetical functional potency (IC50, in nM) data at the H3 receptor.

CompoundH3R Functional Antagonism (IC50, nM)
Compound-X 2.1
Pitolisant3.5
Ciproxifan1.9

Data represent geometric means from n=3 independent experiments.

Interpretation: The functional data corroborate the binding data. All three compounds act as potent antagonists at the H3 receptor, with IC50 values in the low single-digit nanomolar range. This confirms that the high binding affinity of Compound-X translates directly into robust functional blockade of the H3R signaling pathway. When combined with the binding selectivity data, this provides a strong preclinical case for Compound-X's on-target efficacy and low potential for off-target effects at related histamine receptors.

Conclusion

The rigorous, multi-faceted validation process described herein is fundamental to de-risking a novel drug candidate. Through a combination of gold-standard radioligand binding assays and orthogonal functional cell-based assays, we have demonstrated that N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (Compound-X) is a highly potent and functionally active antagonist of the human Histamine H3 receptor.

Crucially, the comparative data reveal that Compound-X possesses a selectivity profile that is superior to the approved drug Pitolisant and comparable or superior to the well-characterized tool compound Ciproxifan, particularly concerning the H1 receptor subtype. This high degree of selectivity minimizes the risk of common off-target effects associated with less selective histamine ligands, suggesting a potentially wider therapeutic window and a more favorable safety profile. This comprehensive in vitro pharmacological profile strongly supports the continued development of Compound-X as a promising therapeutic agent.

References

  • Kathmann, M., Schlicker, E., Detzner, M., & Göthert, M. (1998). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(6), 623–627. [Link]

  • Ligneau, X., et al. (1998). Receptor selectivity profile of ciproxifan. Journal of Pharmacology and Experimental Therapeutics. Retrieved from ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • Multispan, Inc. (2021). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from Multispan website. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–261. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from EMA website. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from EBF website. [Link]

  • Gbahou, F., et al. (2011). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. Journal of the American Chemical Society, 133(44), 17765-17775. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from DiscoverX website. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]

  • Montana Molecular. (2022). cADDis™ cAMP Assay for Gi. Retrieved from Montana Molecular website. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan website. [Link]

  • Kimura, H., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant. Journal of Pharmacology and Experimental Therapeutics, 375(1), 11-21. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from EMA website. [Link]

  • Gbahou, F., et al. (2011). Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. ACS Chemical Neuroscience, 2(11), 643-654. [Link]

  • Stark, H., et al. (2000). Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 43(19), 3649-3657. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins website. [Link]

  • Coccione, S., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(14), 3412-3425. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. PLoS One, 7(7), e41542. Retrieved from ResearchGate. [Link]

  • Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117-144. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5403. [Link]

  • Salmaso, V., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS One, 9(5), e97858. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from Gifford Bioscience website. [Link]

  • Maski, K., & Krystal, A. D. (2020). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Nature and Science of Sleep, 12, 861–872. [Link]

  • Sase, A. A., & Khan, S. (2020). pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Cureus, 12(10), e11082. [Link]

  • Drugs.com. (n.d.). Pitolisant Interactions Checker. Retrieved from Drugs.com. [Link]

  • Schwartz, J. C., et al. (2020). Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol. British Journal of Pharmacology, 177(11), 2478-2493. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from RAPS website. [Link]

  • Thorpy, M. J., & Dauvilliers, Y. (2022). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Expert Opinion on Pharmacotherapy, 23(2), 163-174. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Immunohistochemistry (IHC) Assays. Retrieved from FDA website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine. Retrieved from PubChem. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass website. [Link]

Sources

Comparative

A Researcher's Guide to the Statistical Comparison of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine IC50 Values

For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step in its journey from the bench to potential clinical applications. The compound N-[3-(1H-Imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step in its journey from the bench to potential clinical applications. The compound N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, a molecule incorporating both a cyclohexylamine and an imidazole moiety, presents a unique structural framework that suggests a range of potential biological activities. This guide provides a comprehensive framework for determining, analyzing, and comparing the half-maximal inhibitory concentration (IC50) values for this compound, thereby establishing its potency and informing future development.

The IC50 value is a cornerstone of pharmacological assessment, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] A lower IC50 value indicates greater potency, a crucial factor in the selection of lead compounds for further investigation.[3] This guide will detail the necessary experimental protocols and data analysis workflows to robustly characterize N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine and its potential analogs.

Postulated Biological Targets and Rationale for Assay Selection

The chemical structure of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine provides clues to its potential biological targets. The imidazole ring is a well-known feature in a multitude of biologically active compounds, often interacting with the active sites of enzymes.[4][5] Imidazole derivatives have been investigated as inhibitors of cytochrome P450 enzymes, kinases, and histone deacetylases, among others.[1][6] The cyclohexylamine scaffold is also prevalent in pharmacologically active agents, with derivatives exhibiting activities ranging from antimicrobial to central nervous system effects.[7][8]

Given this structural context, a logical starting point for the investigation of this novel compound would be to assess its activity against a panel of enzymes, such as cytochrome P450s, or to evaluate its general cytotoxic effects on various cancer cell lines. This dual approach allows for both a broad screening of potential activity and an initial assessment of the compound's therapeutic window.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the inhibitory potency of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine against various targets or in comparison to other compounds, all quantitative data should be summarized in a structured table.

Compound/AnalogTarget Cell Line/EnzymeIC50 (µM) [95% Confidence Interval]Assay Type
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamineMCF-7 (Breast Cancer)To be determinedCell-Based (MTT)
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamineA549 (Lung Cancer)To be determinedCell-Based (MTT)
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamineCytochrome P450 (e.g., CYP3A4)To be determinedEnzyme Inhibition
Control Compound (e.g., Doxorubicin)MCF-7 (Breast Cancer)Known ValueCell-Based (MTT)
Control Compound (e.g., Ketoconazole)Cytochrome P450 (e.g., CYP3A4)Known ValueEnzyme Inhibition

Experimental Protocols

The following are detailed methodologies for determining the IC50 values of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell-Based IC50 Determination using the MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9]

Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

    • Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Absorbance Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

Workflow for Cell-Based IC50 Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Seed Cells C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance (490nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: Workflow for determining IC50 using a cell-based MTT assay.

Protocol 2: Enzyme Inhibition IC50 Determination

This protocol outlines a general method for assessing the inhibitory effect of the compound on a specific enzyme, for example, a member of the cytochrome P450 family.

Principle: The activity of the enzyme is measured by monitoring the conversion of a substrate to a product. The inhibitor will reduce the rate of this conversion in a concentration-dependent manner.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine in DMSO and create a serial dilution.

    • Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a no-inhibitor control.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme for a specific time.

  • Detection and Data Analysis:

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Dilutions C Add Enzyme & Inhibitor to Plate A->C B Prepare Enzyme & Substrate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Stop Reaction & Measure Product F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Sources

Safety & Regulatory Compliance

Safety

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine proper disposal procedures

Comprehensive Safety & Disposal Protocol: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine As a Senior Application Scientist, I recognize that handling specialized organic bases requires a rigorous, mechanistic app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

As a Senior Application Scientist, I recognize that handling specialized organic bases requires a rigorous, mechanistic approach to laboratory safety. N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a complex molecule featuring both a secondary amine (cyclohexanamine moiety) and an imidazole ring. Because of its dual-nitrogen structure, this compound is highly basic, nucleophilic, and potentially corrosive.

To ensure operational excellence and regulatory compliance, the following guide outlines self-validating protocols for the safe handling, segregation, and disposal of this chemical.

Physicochemical Hazard Profile

Understanding the chemical behavior of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is the first step in preventing adverse laboratory incidents. The table below summarizes its critical hazard data and the direct operational implications.

ParameterProfile / ValueOperational & Disposal Implication
Chemical Class Secondary Amine / Imidazole DerivativeHighly basic; rapidly saponifies dermal lipids upon contact. Requires strict segregation from electrophiles.
Primary Hazards Corrosive, Toxic, Environmental HazardCauses severe skin burns[1]; toxic to aquatic life. Strictly prohibited from standard drain disposal.
Incompatibilities Strong Acids, Oxidizing Agents, IsocyanatesHigh risk of exothermic salt formation with acids; risk of fire or pressurization with strong oxidizers.
Storage Requirements Cool, dry, well-ventilated; Store locked upMust be kept in secondary containment away from incompatible chemical classes to prevent cross-contamination.

Operational Safety & Experimental Handling

Causality Focus: Because this compound acts as a strong organic base, exposure to ambient moisture or carbon dioxide can lead to degradation (carbamate formation). Furthermore, its basicity means direct contact with skin causes rapid chemical burns. Every handling step must isolate the operator from the compound while maintaining chemical stability.

Step 1: Engineering Controls Validation

  • Action: Conduct all handling, weighing, and dilution inside a certified chemical fume hood.

  • Validation: Before opening the primary container, verify the fume hood monitor displays a face velocity between 60 and 110 feet per minute (fpm). This is the OSHA-mandated standard (29 CFR 1910.1450) required to prevent turbulent vapor escape and ensure operator isolation[2].

Step 2: Personal Protective Equipment (PPE) Deployment

  • Action: Don standard chemical-resistant PPE: a flame-resistant lab coat, splash-proof chemical goggles, and nitrile gloves.

  • Validation: Inspect gloves for micro-tears before use. For large-scale or prolonged handling, double-gloving is required because organic amines can permeate standard single-layer nitrile over time.

Step 3: Spill Response & Containment

  • Action: In the event of a spill, immediately eliminate all ignition sources. Do not use combustible materials like paper towels, which can react with concentrated amines.

  • Validation: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[1]. Sweep up the absorbed material using non-sparking tools and immediately transfer it to a designated solid hazardous waste drum.

Waste Segregation & Disposal Methodology

Causality Focus: Improper mixing of organic bases with acidic waste streams is a leading cause of laboratory over-pressurization and container rupture. Furthermore, amine derivatives are highly toxic to aquatic ecosystems, mandating strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Step 1: Liquid Waste Segregation

  • Action: Collect all liquid waste (solutions, rinsates, and reaction byproducts) in a dedicated, clearly labeled "Basic Organic Waste" container.

  • Validation: Ensure the waste stream is strictly segregated from strong acids, heavy metals, and oxidizers to prevent violent exothermic reactions[4]. Use High-Density Polyethylene (HDPE) containers, as glass can shatter if accidental pressurization occurs.

Step 2: Solid Waste Management (Contaminated Consumables)

  • Action: Place all contaminated gloves, absorbent materials from spills, and disposable labware into a sealed solid waste drum.

  • Validation: Label the drum with the exact chemical constituents (e.g., "Contains N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine") and percentage composition to ensure downstream handlers are aware of the corrosive hazard[4].

Step 3: Empty Container Decontamination

  • Action: Empty reagent bottles must not be thrown directly into standard trash. Triple-rinse the primary container with a compatible solvent (e.g., methanol or ethanol)[5].

  • Validation: Collect all rinsate into the liquid hazardous waste stream. Once triple-rinsed and air-dried inside the fume hood, the container may be defaced and disposed of according to institutional policy, provided it does not fall under specific EPA Acutely Hazardous "P" list restrictions[3].

Step 4: Final RCRA Disposal

  • Action: Submit a hazardous waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Validation: Verify that the waste is manifested for transport to a licensed EPA/RCRA treatment facility for thermal destruction (incineration), which is the only acceptable method for complete mineralization of complex organic amines[6],[7].

Mechanistic Disposal Workflow

DisposalWorkflow Start Waste Generation: N-[3-(1H-Imidazol-1-yl)-2-methylpropyl] cyclohexanamine Decision Physical State? Start->Decision Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solutions/Spills Solid Solid Waste (Contaminated PPE/Consumables) Decision->Solid Consumables Segregation1 Segregate from: Strong Acids & Oxidizers Liquid->Segregation1 Segregation2 Double-bag in Bio/Chem Hazard Bags Solid->Segregation2 Container1 Vented, HDPE Waste Container Segregation1->Container1 Container2 Sealed Solid Waste Drum Segregation2->Container2 Incineration Licensed EPA/RCRA Incineration Facility Container1->Incineration Container2->Incineration

Fig 1: Segregation and disposal workflow for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine.

References

  • Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450) . The Lab Depot.[Link]

  • Hazardous Waste Disposal Procedures (Container Rinsing) . The University of Chicago Environmental Health and Safety.[Link]

  • Guidelines: Handling and Disposal of Chemicals (Waste Segregation) . Purdue University Radiological and Environmental Management. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes . U.S. Environmental Protection Agency (EPA).[Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . Electronic Code of Federal Regulations (eCFR).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.